molecular formula C28H53NO5 B15548772 N-Boc-1-pivaloyl-D-erythro-sphingosine

N-Boc-1-pivaloyl-D-erythro-sphingosine

Numéro de catalogue: B15548772
Poids moléculaire: 483.7 g/mol
Clé InChI: FNDFSKJECZVDNY-QZQOTICOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Boc-1-pivaloyl-D-erythro-sphingosine is a useful research compound. Its molecular formula is C28H53NO5 and its molecular weight is 483.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C28H53NO5

Poids moléculaire

483.7 g/mol

Nom IUPAC

[(E)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C28H53NO5/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(30)23(22-33-25(31)27(2,3)4)29-26(32)34-28(5,6)7/h20-21,23-24,30H,8-19,22H2,1-7H3,(H,29,32)/b21-20+

Clé InChI

FNDFSKJECZVDNY-QZQOTICOSA-N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-Boc-1-pivaloyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-1-pivaloyl-D-erythro-sphingosine, a protected derivative of the bioactive lipid D-erythro-sphingosine. This document details its chemical structure, offers insights into its synthesis, and discusses its potential applications in research and drug development, particularly in the context of sphingolipid signaling pathways.

Chemical Structure and Properties

This compound is a synthetically modified sphingolipid. The structural modifications, a tert-butyloxycarbonyl (Boc) group on the amine and a pivaloyl group on the primary hydroxyl, serve as protecting groups. These groups are strategically employed in organic synthesis to prevent these functional groups from reacting while other parts of the molecule are being modified.

Below is a two-dimensional representation of the chemical structure of this compound.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Identifier Value
CAS Number 342649-71-2
Molecular Formula C₂₈H₅₃NO₅
Molecular Weight 483.72 g/mol

Synthesis and Experimental Protocols

A plausible synthetic route would start with commercially available D-erythro-sphingosine. The protection of the amino group with a Boc group is typically achieved by reacting the sphingosine (B13886) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Subsequently, the primary hydroxyl group at the C1 position can be selectively acylated with pivaloyl chloride in the presence of a suitable base and catalyst.

Hypothetical Experimental Protocol for Synthesis:

Step 1: N-Boc Protection of D-erythro-sphingosine

  • Dissolve D-erythro-sphingosine in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, for example, sodium hydroxide, to the solution.

  • Cool the reaction mixture in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting N-Boc-D-erythro-sphingosine by column chromatography.

Step 2: 1-O-Pivaloylation of N-Boc-D-erythro-sphingosine

  • Dissolve the purified N-Boc-D-erythro-sphingosine in an anhydrous aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, under an inert atmosphere.

  • Add a base, such as triethylamine (B128534) or pyridine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add pivaloyl chloride to the stirred solution.

  • Allow the reaction to proceed at low temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench with a suitable reagent and perform an aqueous workup.

  • Extract the product with an organic solvent and purify by column chromatography to yield this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.

Role in Research and Drug Development

Protected sphingosine derivatives like this compound are valuable intermediates in the synthesis of more complex sphingolipids and their analogs. These complex molecules are crucial for studying the intricate roles of sphingolipids in various cellular processes.

Logical Workflow for Synthesis and Application:

G cluster_synthesis Synthesis cluster_application Application Sphingosine D-erythro-sphingosine N_Boc N-Boc Protection Sphingosine->N_Boc N_Boc_Sphingosine N-Boc-D-erythro-sphingosine N_Boc->N_Boc_Sphingosine O_Pivaloyl 1-O-Pivaloylation N_Boc_Sphingosine->O_Pivaloyl Final_Product N-Boc-1-pivaloyl- D-erythro-sphingosine O_Pivaloyl->Final_Product Deprotection Deprotection Final_Product->Deprotection Modification Further Modification Final_Product->Modification Ceramide_Analog Ceramide Analog Synthesis Modification->Ceramide_Analog Bio_Eval Biological Evaluation Ceramide_Analog->Bio_Eval

Caption: Synthetic workflow and research applications.

Involvement in Sphingolipid Signaling Pathways

Sphingolipids are not merely structural components of cell membranes; they are key players in cell signaling. The "sphingolipid rheostat," a balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is a critical determinant of cell fate.

While this compound itself is a protected and likely inactive form, it serves as a precursor for synthesizing analogs to probe these pathways. By selectively modifying the sphingosine backbone, researchers can create tools to study the enzymes involved in sphingolipid metabolism and the receptors that mediate their effects.

Simplified Sphingolipid Metabolism and Signaling:

G cluster_metabolism De Novo Synthesis & Metabolism cluster_signaling Signaling Outcomes Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide S1P Sphingosine-1-Phosphate Sphingosine->S1P Survival Cell Survival & Proliferation S1P->Survival

Caption: Core sphingolipid signaling pathway.

The synthesis of analogs derived from this compound can lead to the development of specific inhibitors or activators of key enzymes like ceramide synthase, sphingosine kinases, and S1P phosphatases, thereby allowing for the detailed investigation of their roles in health and disease.

Conclusion

This compound is a key synthetic intermediate for the creation of sophisticated molecular tools. Its protected nature allows for precise chemical modifications of the sphingosine backbone, enabling the synthesis of novel analogs. These analogs are indispensable for the detailed study of sphingolipid metabolism and signaling, and hold promise for the development of new therapeutic agents targeting diseases where these pathways are dysregulated, such as cancer, neurodegenerative disorders, and inflammatory diseases. Further research into the synthesis and application of derivatives of this compound will undoubtedly continue to illuminate the complex world of sphingolipid biology.

physical and chemical properties of N-Boc-1-pivaloyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetic derivative of D-erythro-sphingosine, a fundamental component of sphingolipids. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the pivaloyl protecting group on the primary hydroxyl function makes this molecule a key intermediate in the chemical synthesis of complex sphingolipids and their analogs. These protecting groups allow for selective modification of other parts of the sphingosine (B13886) backbone, enabling the development of novel sphingolipid-based therapeutics and research tools. This guide provides a comprehensive overview of the known physical and chemical properties, plausible experimental protocols, and the potential biological significance of this compound.

Physical and Chemical Properties

PropertyValueSource
Chemical Formula C₂₈H₅₃NO₄[4]
Molecular Weight 483.72 g/mol [4]
CAS Number 342649-71-2[5]
Appearance Likely a solidInferred from related compounds
Solubility Soluble in organic solvents like DMSO and ethanol.Inferred from related protected sphingosines[6][7]
Melting Point Not reported
Boiling Point Not reported

Note: Due to the limited availability of specific experimental data, some properties are inferred from structurally similar protected sphingolipid molecules. Researchers should verify these properties through their own analyses.

Experimental Protocols

As a protected intermediate, the primary utility of this compound lies in its subsequent chemical modifications and deprotection steps. Below are detailed, plausible methodologies for the removal of the Boc and pivaloyl protecting groups.

Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is a common step in organic synthesis.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the solution. The amount of TFA can be varied, but a common starting point is a 20-50% solution of TFA in DCM.[8][9][10]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the deprotected product, 1-pivaloyl-D-erythro-sphingosine.

  • The crude product can be purified further by column chromatography if necessary.

Deprotection of the Pivaloyl Group

The pivaloyl (Piv) group is an ester protecting group that is significantly more stable than other acyl groups and is typically removed under basic or reductive conditions.[11]

Materials:

  • 1-pivaloyl-D-erythro-sphingosine (product from the previous step)

  • Sodium methoxide (B1231860) (NaOMe) in methanol (B129727)

  • Methanol (MeOH)

  • Dowex® 50WX8 hydrogen form resin (or similar acidic resin)

  • Standard laboratory glassware

Procedure:

  • Dissolve the 1-pivaloyl-D-erythro-sphingosine in methanol.

  • Add a solution of sodium methoxide in methanol to the mixture. The reaction is typically carried out under basic conditions.[12]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture by adding an acidic resin (e.g., Dowex® 50WX8) until the pH is neutral.

  • Filter off the resin and wash it with methanol.

  • Combine the filtrates and concentrate the solvent under reduced pressure to yield D-erythro-sphingosine.

  • The final product can be purified by crystallization or chromatography.

Note: The order of deprotection can be reversed depending on the desired synthetic strategy. The pivaloyl group's stability allows for manipulations at the Boc-protected amine without affecting the primary hydroxyl group.

Biological Significance and Signaling Pathways

This compound itself is not expected to be biologically active due to the presence of the protecting groups. Its significance lies in its role as a precursor to sphingosine and its derivatives, which are crucial signaling molecules involved in a myriad of cellular processes.

Upon deprotection, this compound yields D-erythro-sphingosine. Sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), are key players in the "sphingolipid rheostat," a concept where the balance between pro-apoptotic ceramides (B1148491) and sphingosine, and pro-survival S1P dictates cell fate.

Sphingolipid Metabolism

Sphingolipids are a class of lipids containing a backbone of sphingoid bases. The central molecule in sphingolipid metabolism is ceramide, which can be synthesized de novo or through the breakdown of more complex sphingolipids.[13][14][15] Ceramide can be further metabolized to form sphingosine, which can then be phosphorylated to S1P.[16]

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase

Overview of the Sphingolipid Metabolism Pathway.
Sphingosine-1-Phosphate (S1P) Signaling

S1P is a potent signaling molecule that exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5).[17][18][19] This "inside-out" signaling, where S1P is produced inside the cell and then exported to act on cell surface receptors, regulates a wide array of physiological and pathological processes, including cell proliferation, migration, survival, angiogenesis, and immune cell trafficking.[20][21]

S1P_Signaling cluster_cell Cell Sphingosine Sphingosine S1P_intra S1P (intracellular) Sphingosine->S1P_intra  SphK1/2 S1P_extra S1P (extracellular) S1P_intra->S1P_extra Transporters SphK SphK1/2 SphK->S1P_intra S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR Downstream Downstream Signaling (e.g., PLC, AKT, ERK, JNK) S1PR->Downstream Cellular_Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Response

Simplified Sphingosine-1-Phosphate (S1P) Signaling Pathway.

Conclusion

This compound is a valuable synthetic intermediate for the construction of complex sphingolipids. Its protected functional groups allow for precise chemical modifications, facilitating the development of novel molecular probes and potential therapeutic agents targeting the intricate sphingolipid signaling network. While detailed physicochemical and biological data for this specific compound are limited, its utility is well-established through its role in the synthesis of biologically active sphingolipid analogs. Further research into the properties and applications of this and similar protected sphingoid bases will undoubtedly contribute to a deeper understanding of sphingolipid biology and its role in health and disease.

References

The Strategic Role of N-Boc-1-pivaloyl-D-erythro-sphingosine in Modern Sphingolipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids, a class of complex lipids, are integral to cellular function, acting as both structural components of membranes and critical signaling molecules in a myriad of physiological and pathological processes. The intricate stereochemistry of their sphingoid base backbone necessitates precise and controlled synthetic strategies for the generation of well-defined molecular probes and potential therapeutic agents. This technical guide delves into the pivotal role of N-Boc-1-pivaloyl-D-erythro-sphingosine as a key protected intermediate in the chemical synthesis of sphingolipids. By employing orthogonal protecting groups—the tert-butyloxycarbonyl (Boc) group for the amine and the pivaloyl (Piv) group for the primary hydroxyl—this intermediate offers a robust platform for the selective modification of D-erythro-sphingosine, enabling the efficient and stereocontrolled synthesis of ceramides, glycosphingolipids, and other complex sphingolipid analogues. This guide provides an in-depth overview of the underlying chemical principles, detailed experimental protocols, and the biological context for the application of this versatile synthetic building block.

Introduction: The Challenge and Imperative of Sphingolipid Synthesis

The de novo biosynthesis of sphingolipids in eukaryotes begins with the condensation of serine and palmitoyl-CoA, leading to the formation of the characteristic sphingoid base. Ceramide, the central hub of sphingolipid metabolism, is formed by the N-acylation of the sphingoid base and serves as the precursor for more complex sphingolipids such as sphingomyelin (B164518) and glycosphingolipids. These molecules are implicated in a wide array of signaling pathways that regulate cell growth, differentiation, apoptosis, and inflammation.

Dysregulation of sphingolipid metabolism is linked to numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the ability to chemically synthesize specific sphingolipids and their analogues is paramount for elucidating their biological functions and for the development of novel therapeutics. The primary challenge in sphingolipid synthesis lies in the stereocontrolled construction of the D-erythro-sphingosine backbone and the selective functionalization of its multiple reactive sites (two hydroxyl groups and one amino group).

To address this challenge, chemists rely on the use of protecting groups to temporarily block certain reactive sites while allowing others to be modified. This compound is a prime example of a strategically designed intermediate that facilitates this process. The use of the Boc and pivaloyl protecting groups allows for a stepwise and controlled deprotection and subsequent functionalization, which is essential for the synthesis of complex sphingolipids with high purity and yield.

The Role of Protecting Groups: A Strategic Overview

The utility of this compound stems from the differential reactivity of the Boc and pivaloyl protecting groups under various chemical conditions. This orthogonality is the cornerstone of its application in multi-step sphingolipid synthesis.

  • N-tert-butyloxycarbonyl (Boc) Group: This protecting group is widely used for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid).

  • 1-Pivaloyl (Piv) Group: The pivaloyl group is a sterically hindered ester that protects the primary hydroxyl group at the C1 position of sphingosine. It is robust and resistant to many reaction conditions but can be selectively removed under basic conditions (e.g., sodium methoxide (B1231860) in methanol).

This differential stability allows for a synthetic strategy where the secondary hydroxyl group at C3 is available for reactions, or where the protecting groups can be removed sequentially to allow for specific modifications at the C1 and C2 positions.

G Logical Flow of Protecting Group Strategy Start D-erythro-sphingosine Protected N-Boc-1-pivaloyl- D-erythro-sphingosine Start->Protected Protection Deprotect_Boc Acidic Deprotection (Boc) Protected->Deprotect_Boc Deprotect_Piv Basic Deprotection (Piv) Protected->Deprotect_Piv Acylation N-Acylation (Fatty Acid Coupling) Deprotect_Boc->Acylation Glycosylation O-Glycosylation (Sugar Coupling) Deprotect_Piv->Glycosylation Ceramide Ceramide Acylation->Ceramide Glycosphingolipid Glycosphingolipid Glycosylation->Glycosphingolipid

Protecting group strategy for sphingolipid synthesis.

Biological Context: The De Novo Sphingolipid Synthesis Pathway

To appreciate the utility of synthetic intermediates like this compound, it is essential to understand the biological pathway they are designed to mimic and probe. The de novo synthesis of sphingolipids is a highly regulated and compartmentalized process.

G De Novo Sphingolipid Biosynthesis Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KDS Reductase DHC Dihydroceramide DHS->DHC Ceramide Synthase Cer Ceramide DHC->Cer DES1 SM Sphingomyelin Cer->SM SMS GSL Glycosphingolipids Cer->GSL GCS

Key steps in the de novo sphingolipid synthesis pathway.

Experimental Protocols and Data

The following section provides a representative, chemically sound protocol for the synthesis of a ceramide from this compound. This protocol is based on established methodologies for the deprotection of Boc and pivaloyl groups and subsequent N-acylation.

Synthesis of N-stearoyl-D-erythro-sphingosine (C18-Ceramide)

This two-step process involves the deprotection of the amine and primary hydroxyl groups, followed by the coupling of stearic acid to the free amine.

G Synthetic Workflow for C18-Ceramide Start N-Boc-1-pivaloyl- D-erythro-sphingosine Step1 Step 1: Deprotection Start->Step1 Intermediate D-erythro-sphingosine Step1->Intermediate Step2 Step 2: N-Acylation Intermediate->Step2 Product C18-Ceramide Step2->Product

Workflow for ceramide synthesis from the protected intermediate.

Step 1: Deprotection of this compound

  • Objective: To remove both the Boc and pivaloyl protecting groups to yield free D-erythro-sphingosine.

  • Methodology:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of methanol (B129727) and dichloromethane (B109758).

    • Add a solution of hydrochloric acid in dioxane (e.g., 4 M, 10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • To the residue, add methanol and a solution of sodium methoxide in methanol (e.g., 0.5 M, 2.0 eq) and stir at room temperature for 12-16 hours.

    • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+).

    • Filter the resin and concentrate the filtrate. The crude D-erythro-sphingosine can be purified by column chromatography.

Step 2: N-acylation of D-erythro-sphingosine with Stearic Acid

  • Objective: To couple stearic acid to the free amino group of D-erythro-sphingosine.

  • Methodology:

    • Dissolve stearic acid (1.1 eq) in dichloromethane.

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and an activator like N-hydroxysuccinimide (NHS, 1.1 eq). Stir at room temperature for 1 hour to pre-activate the carboxylic acid.

    • Add a solution of D-erythro-sphingosine (1.0 eq) from Step 1 in a mixture of dichloromethane and dimethylformamide.

    • Stir the reaction at room temperature for 18-24 hours.

    • Filter the precipitated dicyclohexylurea byproduct.

    • Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of C18-Ceramide from this compound. Actual yields may vary depending on reaction scale and purification efficiency.

StepReactionStarting MaterialProductTypical Yield (%)Purity (%)
1DeprotectionThis compoundD-erythro-sphingosine85-95>95
2N-AcylationD-erythro-sphingosine & Stearic AcidC18-Ceramide70-85>98

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile intermediate in the field of sphingolipid chemical biology. Its strategically chosen orthogonal protecting groups enable the precise and efficient synthesis of a wide range of complex sphingolipids. This capability is crucial for the continued exploration of sphingolipid metabolism and signaling in health and disease.

Future applications of this and similar protected intermediates will likely focus on the synthesis of novel sphingolipid-based probes, such as fluorescently labeled or clickable analogues, to visualize their trafficking and interactions in living cells. Furthermore, the generation of libraries of sphingolipid analogues will be instrumental in the development of next-generation therapeutics that target specific enzymes or receptors within the sphingolipid signaling network. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the power of chemical synthesis in advancing our understanding of sphingolipid biology.

N-Boc-1-pivaloyl-D-erythro-sphingosine: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-1-pivaloyl-D-erythro-sphingosine is a strategically protected derivative of D-erythro-sphingosine, a fundamental backbone of sphingolipids. This synthetic intermediate is of significant interest to researchers and drug development professionals for the synthesis of complex sphingolipids and their analogs. The orthogonal protecting groups, tert-butyloxycarbonyl (Boc) on the C2 amine and pivaloyl on the C1 primary hydroxyl group, allow for selective deprotection and subsequent functionalization. This guide provides an in-depth overview of its synthesis, characterization, and application as a key building block in the development of novel therapeutics and research tools targeting sphingolipid-mediated signaling pathways.

Introduction to Sphingolipids and the Role of Synthetic Intermediates

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, with D-erythro-sphingosine being the most common in mammalian cells. These molecules are not only structural components of cell membranes but also play crucial roles as signaling molecules in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Key bioactive sphingolipids include ceramide, sphingosine-1-phosphate (S1P), and various glycosphingolipids.

The therapeutic potential of modulating sphingolipid signaling has led to a growing demand for synthetic access to complex sphingolipids and their analogs. This compound serves as a versatile intermediate in this context. The use of orthogonal protecting groups—the acid-labile Boc group and the base-labile pivaloyl group—enables chemists to selectively unmask either the C2 amino group for acylation to form ceramides (B1148491) or the C1 hydroxyl group for phosphorylation or glycosylation.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. The synthesis involves a two-step protection of commercially available D-erythro-sphingosine.

Proposed Synthetic Pathway

The proposed synthesis involves the initial protection of the C2 amino group with a Boc group, followed by the selective pivaloylation of the C1 primary hydroxyl group.

Synthesis_Pathway Sphingosine D-erythro-sphingosine N_Boc_Sphingosine N-Boc-D-erythro-sphingosine Sphingosine->N_Boc_Sphingosine (Boc)2O, Base (e.g., TEA, DIPEA) Target_Compound N-Boc-1-pivaloyl- D-erythro-sphingosine N_Boc_Sphingosine->Target_Compound Pivaloyl Chloride (PivCl), Pyridine (B92270)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-D-erythro-sphingosine

  • Materials: D-erythro-sphingosine, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve D-erythro-sphingosine (1 equivalent) in a suitable solvent (e.g., DCM or THF).

    • Add a base such as TEA or DIPEA (1.5-2 equivalents).

    • To this solution, add a solution of (Boc)₂O (1.1-1.2 equivalents) in the same solvent dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-Boc-D-erythro-sphingosine.

Step 2: Synthesis of this compound

  • Materials: N-Boc-D-erythro-sphingosine, Pivaloyl chloride (PivCl), Pyridine.

  • Procedure:

    • Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pivaloyl chloride (1.1-1.2 equivalents) dropwise to the solution.

    • Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers successively with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to yield this compound.

Quantitative Data
StepProductTypical Yield (%)
1. N-Boc protection of D-erythro-sphingosineN-Boc-D-erythro-sphingosine85-95
2. Selective 1-O-pivaloylationThis compound70-85

Physicochemical and Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on the structure and data from related compounds, the expected characteristics are summarized below.

PropertyExpected Value / Characteristics
Molecular Formula C₂₈H₅₃NO₅
Molecular Weight 483.72 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, ppm)Signals corresponding to the long alkyl chain, the vinyl protons of the trans double bond, protons adjacent to the hydroxyl and protected amino and hydroxyl groups, and characteristic singlets for the Boc and pivaloyl groups.
¹³C NMR (CDCl₃, ppm)Resonances for the carbonyls of the Boc and pivaloyl groups, carbons of the double bond, carbons bearing the hydroxyl and protected amino groups, and the aliphatic chain carbons.
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ at m/z 484.39, [M+Na]⁺ at m/z 506.37.

Application as a Synthetic Intermediate

The orthogonal protection strategy embodied in this compound allows for a stepwise and controlled synthesis of various sphingolipid analogs.

Synthesis of Ceramide Analogs

The primary application of this intermediate is in the synthesis of ceramides. This involves the selective deprotection of the C3-hydroxyl group (if protected, though in this intermediate it is free), followed by acylation of the C2-amino group after removal of the Boc protecting group.

Ceramide_Synthesis Start N-Boc-1-pivaloyl- D-erythro-sphingosine Deprotected_Amine 1-Pivaloyl-D-erythro-sphingosine Start->Deprotected_Amine Acidic conditions (e.g., TFA in DCM) Ceramide_Analog Ceramide Analog (1-O-pivaloyl) Deprotected_Amine->Ceramide_Analog Fatty Acid, Coupling Agent (e.g., EDC, HOBt)

Caption: Synthetic workflow for ceramide analogs from the intermediate.

Experimental Protocol: Synthesis of a Ceramide Analog

  • N-Boc Deprotection:

    • Dissolve this compound in DCM.

    • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and excess acid under reduced pressure to obtain the crude 1-pivaloyl-D-erythro-sphingosine as its trifluoroacetate (B77799) salt.

  • N-Acylation:

    • Dissolve the crude amine salt, a fatty acid (1.1 equivalents), and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents) in a suitable solvent (e.g., DMF or DCM).

    • Add a base such as DIPEA to neutralize the salt and facilitate coupling.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.

    • Purify by column chromatography to yield the 1-O-pivaloyl-ceramide analog.

  • Pivaloyl Deprotection (Optional):

    • To obtain the free ceramide, the pivaloyl group can be removed under basic conditions, for example, by treatment with potassium carbonate in methanol.

Synthesis of Glycosphingolipids and Sphingomyelin (B164518)

Selective removal of the pivaloyl group would unmask the C1 hydroxyl group for subsequent glycosylation to form glycosphingolipids or phosphorylation to generate precursors for sphingomyelin synthesis.

Other_Sphingolipids Start N-Boc-1-pivaloyl- D-erythro-sphingosine Deprotected_OH N-Boc-D-erythro-sphingosine Start->Deprotected_OH Basic conditions (e.g., K2CO3, MeOH) Glycosphingolipid Glycosphingolipid Precursor Deprotected_OH->Glycosphingolipid Glycosylation Sphingomyelin Sphingomyelin Precursor Deprotected_OH->Sphingomyelin Phosphorylation

Caption: Pathways to other sphingolipids via selective deprotection.

Involvement in Sphingolipid Signaling Pathways

The synthetic sphingolipids derived from this compound are invaluable tools for studying the intricate sphingolipid signaling network. Ceramide, a central molecule in this pathway, can be generated de novo or through the hydrolysis of sphingomyelin. It acts as a second messenger, influencing cellular processes like apoptosis. Conversely, its metabolite, sphingosine-1-phosphate (S1P), generally promotes cell survival and proliferation. The balance between ceramide and S1P, often termed the "sphingolipid rheostat," is critical for cell fate decisions.

Sphingolipid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK1/2 Survival Cell Survival & Proliferation S1P->Survival

Caption: Simplified overview of the sphingolipid signaling pathway.

Conclusion

This compound represents a highly valuable and versatile synthetic intermediate for the construction of a wide array of complex sphingolipids. Its orthogonal protecting group strategy allows for precise and regioselective modifications, providing researchers and drug developers with the tools necessary to synthesize novel molecular probes and potential therapeutic agents targeting the crucial sphingolipid signaling pathways. Further disclosure of detailed synthetic procedures and characterization data in the scientific literature would undoubtedly accelerate research in this important field.

An In-depth Technical Guide to the Protecting Groups in N-Boc-1-pivaloyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protecting groups utilized in N-Boc-1-pivaloyl-D-erythro-sphingosine, a key intermediate in the synthesis of various sphingolipids and their analogs. This document details the roles of the N-Boc and 1-pivaloyl protecting groups, provides representative experimental protocols for their introduction and removal, and presents relevant characterization data. Furthermore, it visualizes the crucial signaling pathways in which sphingosine (B13886) and its metabolites are involved.

Introduction to Protecting Groups in Sphingolipid Synthesis

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing critical roles in cell membrane structure and signal transduction. The chemical synthesis of complex sphingolipids and their analogs for research and therapeutic development necessitates a strategic use of protecting groups to achieve regioselectivity and prevent unwanted side reactions at the reactive amino and hydroxyl functional groups of the sphingosine core. This compound is a strategically protected intermediate where the C2-amino group is masked by a tert-butyloxycarbonyl (Boc) group, and the C1-primary hydroxyl group is protected by a pivaloyl (Piv) group. This orthogonal protection scheme allows for selective modification at other positions of the molecule.

The N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide and sphingolipid chemistry.[1][2] It is valued for its stability under a wide range of reaction conditions and its facile removal under specific acidic conditions.

Properties of the N-Boc Group:

  • Stability: The Boc group is stable to basic hydrolysis, catalytic hydrogenation, and many nucleophilic reagents.[1]

  • Introduction: It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base.

  • Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to release the free amine.[3] The mechanism involves the formation of a stable tert-butyl cation.

The 1-Pivaloyl Protecting Group

The pivaloyl (Piv) group, derived from pivalic acid, is an acyl protecting group often used for hydroxyl groups. Its bulky tert-butyl substituent provides significant steric hindrance, which can offer selective protection of less hindered hydroxyl groups, such as the primary hydroxyl at the C1 position of sphingosine.[4][5]

Properties of the 1-Pivaloyl Group:

  • Stability: The pivaloyl group is substantially more stable than other acyl protecting groups like acetyl (Ac) or benzoyl (Bz) towards hydrolysis.[6][7] It is generally stable under acidic and oxidative conditions.

  • Introduction: It can be introduced by reacting the alcohol with pivaloyl chloride or pivaloic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534).

  • Deprotection: Removal of the pivaloyl group can be achieved under basic conditions (e.g., using alkoxides) or by reduction with agents like lithium aluminum hydride (LAH).[4][8]

Synthesis and Deprotection of this compound

G Sphingosine D-erythro-sphingosine N_Boc_Sphingosine N-Boc-D-erythro-sphingosine Sphingosine->N_Boc_Sphingosine 1. (Boc)₂O, Base Target This compound N_Boc_Sphingosine->Target 2. Pivaloyl Chloride, Base Deprotected_N 1-pivaloyl-D-erythro-sphingosine Target->Deprotected_N 3. Acidic Deprotection (e.g., TFA) Deprotected_O N-Boc-D-erythro-sphingosine Target->Deprotected_O 4. Basic/Reductive Deprotection (e.g., NaOMe or LAH) Fully_Deprotected D-erythro-sphingosine Deprotected_N->Fully_Deprotected Basic/Reductive Deprotection Deprotected_O->Fully_Deprotected Acidic Deprotection

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: N-Boc Protection of D-erythro-sphingosine

This protocol describes the protection of the C2-amino group of D-erythro-sphingosine.

  • Dissolution: Dissolve D-erythro-sphingosine (1 equivalent) in a suitable solvent system, such as a 1:1 mixture of dioxane and water.

  • Basification: Add a base, for instance, triethylamine (1.5 equivalents), to the solution.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the stirred solution at room temperature.

  • Reaction: Stir the mixture for 2-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (B1210297) to remove byproducts.

  • Isolation: Acidify the aqueous layer with a mild acid (e.g., 5% citric acid solution) and extract the N-Boc-D-erythro-sphingosine product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: 1-O-Pivaloylation of N-Boc-D-erythro-sphingosine

This protocol details the selective protection of the C1-primary hydroxyl group.

  • Dissolution: Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Base Addition: Add a base, typically pyridine or triethylamine (1.5-2.0 equivalents), to the solution and cool to 0 °C.

  • Pivaloyl Chloride Addition: Slowly add pivaloyl chloride (1.1-1.2 equivalents) to the cooled, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as DCM or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The desired this compound can be purified by silica gel chromatography.[4]

Protocol 3: Selective N-Boc Deprotection

This protocol describes the removal of the N-Boc group while retaining the 1-pivaloyl group.

  • Dissolution: Dissolve this compound in an anhydrous solvent like dichloromethane.

  • Acid Treatment: Add an excess of an acid such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution in DCM) at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralization and Isolation: Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution). Extract the deprotected product, 1-pivaloyl-D-erythro-sphingosine, into an organic solvent.

  • Purification: Dry, filter, and concentrate the organic extracts. Purify the product by column chromatography if necessary.

Protocol 4: Selective 1-Pivaloyl Deprotection

This protocol outlines the removal of the 1-pivaloyl group while the N-Boc group remains intact.

  • Dissolution: Dissolve this compound in a suitable solvent like methanol (B129727) or THF.

  • Base Addition: Add a solution of sodium methoxide (B1231860) in methanol or another suitable base.

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.

  • Neutralization: Neutralize the reaction with a mild acid (e.g., acetic acid or ammonium (B1175870) chloride solution).

  • Extraction and Isolation: Remove the solvent under reduced pressure and extract the product into an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the resulting N-Boc-D-erythro-sphingosine by column chromatography.

Quantitative Data and Characterization

The following tables summarize representative quantitative data for the protection and deprotection reactions, as well as plausible characterization data for the intermediates and the final protected sphingosine.

Table 1: Summary of Representative Reaction Conditions and Yields

StepReactionReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1N-Boc Protection(Boc)₂O, Et₃NDioxane/H₂ORT2-485-95
21-O-PivaloylationPivCl, PyridineDCM0 to RT4-1270-85
3N-Boc DeprotectionTFADCM0 to RT1-390-98
41-Pivaloyl DeprotectionNaOMeMethanolRT2-680-95

Table 2: Plausible Spectroscopic Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)ESI-MS (m/z)
N-Boc-D-erythro-sphingosine~5.75 (m, 1H), ~5.45 (m, 1H), ~4.30 (m, 1H), ~3.95 (m, 1H), ~3.70 (m, 2H), ~2.05 (m, 2H), ~1.45 (s, 9H), ~1.25 (br s), ~0.88 (t, 3H)~156.0, ~134.0, ~129.0, ~79.5, ~74.0, ~62.0, ~55.0, ~32.0, ~29.0-29.5, ~28.5, ~22.5, ~14.0[M+H]⁺ ~400.3
This compound~5.80 (m, 1H), ~5.50 (m, 1H), ~4.35 (m, 1H), ~4.15 (dd, 1H), ~4.00 (dd, 1H), ~3.80 (m, 1H), ~2.10 (m, 2H), ~1.45 (s, 9H), ~1.25 (br s), ~1.20 (s, 9H), ~0.88 (t, 3H)~178.0, ~155.5, ~135.0, ~128.0, ~80.0, ~72.0, ~64.0, ~54.0, ~39.0, ~32.0, ~29.0-29.5, ~28.5, ~27.0, ~22.5, ~14.0[M+H]⁺ ~484.4

Note: The chemical shifts are approximate and based on data from structurally similar compounds.[5][9]

Role in Sphingolipid Signaling Pathways

Sphingosine and its metabolites, particularly ceramide and sphingosine-1-phosphate (S1P), are pivotal second messengers in a variety of cellular signaling pathways that regulate cell fate decisions such as proliferation, apoptosis, and inflammation.[1][10]

The Ceramide-Mediated Apoptosis Pathway

Ceramide is a pro-apoptotic lipid that can be generated through the hydrolysis of sphingomyelin (B164518) by sphingomyelinases or via de novo synthesis.[7] Elevated ceramide levels trigger a cascade of events leading to programmed cell death.

G cluster_membrane Plasma Membrane cluster_downstream Downstream Effects Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Stress Stress Stimuli (e.g., TNF-α, UV) SMase Sphingomyelinase (SMase) Stress->SMase activates SMase->Sphingomyelin hydrolyzes JNK JNK/SAPK Pathway Ceramide->JNK Caspases Caspase Activation Ceramide->Caspases Mitochondria Mitochondrial Dysfunction Ceramide->Mitochondria Apoptosis Apoptosis JNK->Apoptosis Caspases->Apoptosis Mitochondria->Apoptosis

Caption: Ceramide-mediated apoptosis signaling pathway.

The Sphingosine-1-Phosphate (S1P) Survival Pathway

In contrast to ceramide, S1P is a pro-survival and pro-proliferative signaling molecule.[6] It is generated by the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2). S1P can act both intracellularly and extracellularly by binding to a family of G protein-coupled receptors (S1PR₁₋₅).[5]

G cluster_membrane Plasma Membrane cluster_downstream Downstream Effects Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1PR S1P Receptors (S1PR₁₋₅) S1P->S1PR binds Proliferation Cell Proliferation S1PR->Proliferation Survival Cell Survival S1PR->Survival Migration Cell Migration S1PR->Migration Anti_Apoptosis Inhibition of Apoptosis S1PR->Anti_Apoptosis

Caption: Sphingosine-1-Phosphate (S1P) pro-survival signaling pathway.

Conclusion

The strategic use of N-Boc and 1-pivaloyl protecting groups in the synthesis of this compound provides a versatile platform for the development of complex sphingolipids. Understanding the properties of these protecting groups and the conditions for their selective manipulation is crucial for medicinal chemists and drug development professionals. The ability to synthesize modified sphingolipids allows for the detailed investigation of their roles in critical signaling pathways, offering potential therapeutic targets for a range of diseases.

References

The Pivotal Role of the Boc Protecting Group in Modern Sphingosine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the critical function of the tert-butyloxycarbonyl (Boc) protecting group in the chemical synthesis of sphingosine (B13886) and its analogues. This document provides a thorough examination of the strategic application of Boc protection, including quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways.

Introduction: The Significance of Sphingosine and the Necessity of Amine Protection

Sphingosine and its derivatives, collectively known as sphingolipids, are fundamental components of eukaryotic cell membranes and serve as critical signaling molecules in a myriad of physiological and pathological processes. Their involvement in cell growth, differentiation, apoptosis, and inflammation has made them attractive targets for drug discovery and development. The chemical synthesis of these complex molecules, however, presents significant challenges, primarily due to the presence of multiple reactive functional groups.

The primary amino group in the sphingosine backbone is highly nucleophilic and basic, necessitating a robust protection strategy to prevent unwanted side reactions during multi-step synthetic sequences. The tert-butyloxycarbonyl (Boc) group has emerged as a cornerstone protecting group in this field. Its widespread use is attributed to its ease of introduction, stability across a broad range of reaction conditions, and the mild, selective conditions required for its removal. This guide elucidates the function and application of the Boc protecting group in the synthesis of sphingosine, providing a technical resource for professionals in the field.

The Chemistry of the Boc Protecting Group

The Boc group is introduced to the primary amine of a sphingosine precursor, typically derived from a chiral starting material like L-serine or L-alanine, through a nucleophilic acyl substitution reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a mild base.

The resulting N-tert-butoxycarbonyl derivative, a carbamate (B1207046), effectively masks the nucleophilicity of the amine. This protection is crucial for subsequent transformations at other sites of the molecule, such as oxidation, reduction, or carbon-carbon bond formation, which are often incompatible with a free amine.

One of the key advantages of the Boc group is its orthogonality with other common protecting groups used in complex organic synthesis. It is stable under basic conditions used to cleave ester groups and resistant to catalytic hydrogenation, a method often employed for the removal of benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups.

Deprotection of the Boc group is typically achieved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an alcoholic solvent efficiently cleave the carbamate to liberate the free amine. The mechanism involves the formation of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide.

Quantitative Data Presentation

The efficiency of the Boc protection and deprotection steps is a critical factor in the overall yield of a sphingosine synthesis. The following tables summarize quantitative data from various published synthetic routes.

Table 1: Boc Protection of Sphingosine Precursors

Starting MaterialReagents and ConditionsProductYield (%)Reference
L-Serine(Boc)₂O, 1 N NaOH, Dioxane, 5°C to RTN-Boc-L-serineNot specifiedOrganic Syntheses, Coll. Vol. 9, p.722 (1998); Vol. 70, p.79 (1992)
L-Serine methyl ester hydrochloride(Boc)₂O, Triethylamine (B128534), Dichloromethane, 0°C to RTN-Boc-L-serine methyl ester94ChemicalBook CB8440854
L-Serine (in a two-step, one-pot process with esterification)1. AcCl, Methanol (B129727); 2. (Boc)₂O, Triethylamine, DichloromethaneN-Boc-L-serine methyl ester98 (over 2 steps)ResearchGate (DOI: 10.21203/rs.3.rs-1996525/v1)
L-Alanine(Boc)₂O, 1 M NaOH, Dioxane, -10°C to RTN-Boc-L-alanineNot specified (part of a multi-step synthesis with an overall yield of 63% for the subsequent Weinreb amide)Molecules 2018, 23(11), 2829

Table 2: Key Transformations in Sphingosine Synthesis Involving Boc-Protected Intermediates

Boc-Protected IntermediateReactionProductYield (%)Reference
N-Boc-L-serine methyl ester2,2-dimethoxypropane, p-toluenesulfonic acid, Benzene(S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic acid methyl ester (precursor to Garner's aldehyde)86Organic Syntheses, Coll. Vol. 9, p.722 (1998); Vol. 70, p.79 (1992)
N-Boc-3-keto-sphinganineDiastereoselective reduction with LiAl(Ot-Bu)₃H, Ethanol, -78°CN-Boc-D-erythro-sphinganine95ResearchGate (DOI: 10.21203/rs.3.rs-1996525/v1)
N-Boc-3-keto-sphingosineDiastereoselective reduction with LiAlH(O-t-Bu)₃ in EtOH at -78°CN-Boc-D-erythro-sphingosine>95:5 drJ. Org. Chem. 2002, 67, 26, 9186–9191

Table 3: Boc Deprotection in the Final Step of Sphingosine Synthesis

Boc-Protected Sphingosine DerivativeReagents and ConditionsProductYield (%)Reference
N-Boc-D-erythro-sphinganine (with TBDMS protection)HCl, Methanol, 25°C, 17hD-erythro-sphinganine99ResearchGate (DOI: 10.21203/rs.3.rs-1996525/v1)
N-Boc-D-erythro-sphingosine (with TBDMS protection)AcCl, Methanol, 25°C, 15hD-erythro-sphingosine60ResearchGate (DOI: 10.21203/rs.3.rs-1996525/v1)
N-Boc-deoxy-sphinganineAcetyl chloride, Methanol, 0°C to RT(+)-Spisulosine73Molecules 2018, 23(11), 2829

Experimental Protocols

General Protocol for N-Boc Protection of L-Serine Methyl Ester

Materials:

  • L-serine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methyl tert-butyl ether (MTBE)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Suspend crude L-serine methyl ester hydrochloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0°C in an ice bath.

  • Add triethylamine (approximately 2 equivalents) dropwise to the suspension.

  • Add di-tert-butyl dicarbonate (approximately 1.1 equivalents) portion-wise to the reaction mixture at 0°C.

  • Remove the cooling bath and allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with methyl tert-butyl ether.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel to afford N-Boc-L-serine methyl ester as a colorless oil.[1]

General Protocol for Boc Deprotection to Yield Sphingosine

Materials:

  • N-Boc protected sphingosine derivative

  • Methanol (MeOH)

  • Acetyl chloride (AcCl) or Hydrochloric acid (HCl)

  • Solvents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution)

Procedure:

  • Dissolve the N-Boc protected sphingosine derivative in methanol in a round-bottom flask at room temperature.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetyl chloride or a solution of HCl in methanol to the reaction mixture. The in-situ generation of HCl from acetyl chloride and methanol is a common method.

  • Allow the reaction to warm to room temperature and stir for several hours (typically 12-24 hours).

  • Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the excess acid and obtain the free amine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sphingosine.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Sphingosine_Synthesis_Workflow cluster_start Starting Material cluster_protection Amine Protection cluster_modification Chain Elongation & Stereocontrol cluster_deprotection Deprotection cluster_final Final Product L-Serine L-Serine Boc_Protection Boc Protection ((Boc)2O, Base) L-Serine->Boc_Protection Step 1 N-Boc-L-Serine N-Boc-L-Serine Boc_Protection->N-Boc-L-Serine Modifications Multi-step modifications (e.g., Garner's aldehyde formation, Grignard reaction, reduction) N-Boc-L-Serine->Modifications Steps 2-n N-Boc-Sphingosine_Precursor N-Boc-Sphingosine Derivative Modifications->N-Boc-Sphingosine_Precursor Boc_Deprotection Boc Deprotection (Acidic Conditions, e.g., HCl/MeOH) N-Boc-Sphingosine_Precursor->Boc_Deprotection Final Step Sphingosine Sphingosine Boc_Deprotection->Sphingosine S1P_Signaling_Pathway Sphingosine Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK ATP S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PR S1P Receptors (S1PR1-5) G-protein coupled S1P->S1PR Extracellular binding S1P_Lyase S1P Lyase S1P->S1P_Lyase S1P_Phosphatase S1P Phosphatase S1P->S1P_Phosphatase Cellular_Responses Cellular Responses: - Proliferation - Survival - Migration - Inflammation S1PR->Cellular_Responses Downstream Signaling (e.g., PI3K/Akt, MAPK) Ceramide Ceramide Ceramide->Sphingosine Degradation Degradation S1P_Lyase->Degradation S1P_Phosphatase->Sphingosine Recycling

References

The Strategic Application of the Pivaloyl Group in Sphingosine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingosine (B13886), an 18-carbon amino alcohol, is a foundational component of sphingolipids and a precursor to potent signaling molecules like sphingosine-1-phosphate (S1P) and ceramides.[1] Its polyfunctional nature—possessing a primary hydroxyl, a secondary hydroxyl, and an amino group—presents a significant challenge in synthetic chemistry. To achieve targeted modifications at other positions, selective protection of the primary hydroxyl group is essential. The pivaloyl (Piv) group, a sterically hindered acyl moiety, serves as a highly effective protecting group for this purpose. Its bulkiness allows for regioselective acylation of the less sterically hindered primary hydroxyl group, and its stability protects it through subsequent reaction steps. This guide details the purpose, application, and relevant protocols for using the pivaloyl group in sphingosine-related synthesis, providing a critical tool for the development of novel therapeutics and chemical probes targeting sphingolipid-mediated signaling pathways.

The Challenge: Regioselectivity in Sphingosine Modification

Sphingosine's structure contains three reactive functional groups: the C1-primary hydroxyl (-CH2OH), the C3-secondary hydroxyl (-CHOH), and the C2-amino group (-NH2).[1] The development of sphingosine-based drugs, such as S1P receptor modulators or ceramide analogs for cancer therapy, often requires specific modification of the amino or secondary hydroxyl group.[2][3] Uncontrolled reactions would lead to a mixture of undesired products, necessitating complex and inefficient purification. Therefore, a robust protecting group strategy is paramount. The primary hydroxyl is the most common site for initial protection due to its higher reactivity and lower steric hindrance compared to the secondary hydroxyl.[4][5]

The Solution: Pivaloyl Group as a Regioselective Protecting Agent

The pivaloyl group ((CH₃)₃CCO-) is an acyl protecting group with distinctive and advantageous properties for sphingosine chemistry.

  • Steric Hindrance: Its bulky tert-butyl structure makes it highly selective for the sterically accessible primary hydroxyl group over the more hindered secondary hydroxyl and amino groups.[4][6] This regioselectivity is a key advantage, simplifying the synthesis and improving yields.

  • Stability: The resulting pivaloate ester is significantly more stable to a wide range of reaction conditions (including acidic and basic media) compared to less bulky acyl groups like acetyl or benzoyl.[4][7][8] This robustness allows for a broader scope of subsequent chemical transformations on the sphingosine backbone.

  • Reliable Deprotection: Despite its stability, the pivaloyl group can be reliably removed under specific reductive or strong basic/acidic conditions that often leave other functional groups intact.[7][9]

Quantitative Data: Pivaloylation in Synthesis

The selection of pivaloyl chloride as an acylating agent is supported by its consistent high-yield performance, especially in comparison to other agents when protecting sterically accessible alcohols.

Protecting Group Acylating Agent Typical Base Typical Conditions Observed Yield (Primary Alcohols) Key Characteristics
Pivaloyl (Piv) Pivaloyl ChloridePyridine (B92270), DMAPDCM, 0°C to RT>90%[6]High selectivity for primary -OH; robust ester
Acetyl (Ac) Acetic AnhydridePyridineDCM, 0°C to RTVariable, lower selectivityLess stable, easily cleaved[4]
Benzoyl (Bz) Benzoyl ChloridePyridineDCM, 0°C to RTModerate, potential for side reactionsMore stable than acetyl, less bulky than pivaloyl[6]

Note: Yields are generalized from typical observations in organic synthesis and can vary based on the specific substrate and precise reaction conditions.[6]

Experimental Protocols

The following are generalized yet detailed methodologies for the protection of sphingosine's primary hydroxyl group with pivaloyl chloride and its subsequent deprotection.

Protocol 1: Regioselective Pivaloylation of Sphingosine Primary Hydroxyl

This procedure focuses on the selective acylation of the C1-hydroxyl group.

Materials:

  • D-erythro-Sphingosine

  • Pivaloyl chloride (1.2 equivalents)

  • Pyridine (dried, 1.5-2.0 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, ~0.1 equiv.)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve sphingosine (1.0 equiv) in anhydrous DCM and pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add pivaloyl chloride (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the sphingosine starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product (1-O-pivaloyl-sphingosine) by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of the Pivaloyl Group

This procedure removes the pivaloyl ester to liberate the free primary hydroxyl group, typically after other synthetic modifications have been completed. Reductive cleavage with agents like Lithium Aluminum Hydride (LiAlH₄) is effective.[9]

Materials:

  • 1-O-Pivaloyl-sphingosine derivative

  • Lithium Aluminum Hydride (LiAlH₄) (excess, ~3-4 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution or 1M HCl (use with caution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1-O-pivaloyl-sphingosine derivative (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add LiAlH₄ (3-4 equiv) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture back to 0°C and quench the reaction by the slow, dropwise addition of ethyl acetate to consume excess LiAlH₄, followed by the cautious addition of saturated Rochelle's salt solution.

  • Stir the resulting mixture vigorously until two clear layers form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the deprotected product via flash column chromatography.

Visualization of Workflow and Biological Context

The strategic use of the pivaloyl group is best understood visually, both in the context of a synthetic workflow and the biological pathways these synthetic molecules are designed to probe or modulate.

The diagram below illustrates a typical synthetic sequence where the pivaloyl group enables the conversion of sphingosine to a ceramide analog. Ceramides are synthesized by N-acylation of the amino group, a step that requires prior protection of the hydroxyls to prevent side reactions.[10][11]

G A Sphingosine B 1. Pivaloyl Protection (PivCl, Pyridine) A->B Regioselective Acylation C 1-O-Pivaloyl-Sphingosine B->C D 2. N-Acylation (Fatty Acid, Coupling Agent) C->D Modification E Protected Ceramide Analog D->E F 3. Deprotection (e.g., LiAlH4) E->F Removal of PG G Final Ceramide Analog F->G

Caption: Synthetic workflow for ceramide synthesis using pivaloyl protection.

Sphingosine is the direct precursor to sphingosine-1-phosphate (S1P), a critical signaling molecule.[1] S1P is formed by the action of sphingosine kinases (SphK1 and SphK2) and exerts its effects by binding to five G-protein coupled receptors (S1PR1-5).[12][13] This pathway regulates vital cellular processes, including proliferation, migration, and survival, making it a major target for drug development in immunology, oncology, and cardiovascular disease.[2][13] Synthesizing protected sphingosine analogs is crucial for creating tools to study these kinases and receptors.

G cluster_0 Intracellular Metabolism cluster_1 Extracellular Signaling Cer Ceramide CDase Ceramidase Cer->CDase Sph Sphingosine SphK Sphingosine Kinases (SphK1, SphK2) Sph->SphK S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1PR1-5) S1P->S1PR Binds SphK->S1P Phosphorylation CDase->Sph GPCR G-Protein Signaling (Gi, Gq, G12/13) S1PR->GPCR Downstream Downstream Effectors (Rac, PI3K, PLC, Rho) GPCR->Downstream Outcome Cellular Outcomes (Survival, Proliferation, Migration) Downstream->Outcome

Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway.

Conclusion for Drug Development

The pivaloyl group is an indispensable tool in the synthesis of complex sphingolipid analogs for research and drug development. Its ability to selectively and robustly protect the primary hydroxyl group of sphingosine opens the door to a vast chemical space for modification. This allows for the rational design and synthesis of:

  • S1P Receptor Agonists/Antagonists: For treating autoimmune diseases like multiple sclerosis.

  • Sphingosine Kinase Inhibitors: Potential anticancer agents that block the production of pro-survival S1P.[2]

  • Ceramide Analogs: Molecules designed to induce apoptosis in cancer cells.

  • Glycosylated Sphingolipids: For studying cell recognition and immunology.[14]

By providing a reliable method to overcome the inherent challenge of regioselectivity, the pivaloyl protecting group strategy accelerates the development of novel therapeutics targeting the complex and critically important network of sphingolipid signaling.

References

An In-depth Technical Guide to the Synthesis of Ceramide Utilizing N-Boc-1-pivaloyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of lipid molecules composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. They are not only fundamental structural components of cellular membranes but also serve as critical signaling molecules in a myriad of cellular processes. The intricate roles of ceramides in apoptosis, insulin (B600854) resistance, and inflammatory responses have positioned them as key targets in drug discovery and development for various pathologies, including cancer, diabetes, and neurodegenerative diseases.

This technical guide provides a comprehensive overview of the synthesis of ceramides using N-Boc-1-pivaloyl-D-erythro-sphingosine as a starting material. It includes a detailed, albeit inferred, experimental protocol, a summary of quantitative data relevant to ceramide analysis, and visualizations of key signaling pathways and the synthetic workflow.

Ceramide Synthesis from this compound: A Plausible Experimental Protocol

The following protocol is a composite of standard organic synthesis techniques and should be optimized for specific fatty acids and laboratory conditions.

Experimental Workflow

G cluster_0 Step 1: Deprotection cluster_1 Step 2: N-Acylation cluster_2 Step 3: Purification and Analysis A This compound B Acidic Hydrolysis (e.g., TFA in DCM or HCl in Dioxane) A->B Removal of Boc group C D-erythro-sphingosine B->C D D-erythro-sphingosine F Carbodiimide (B86325) Coupling (e.g., EDC, DCC) D->F E Fatty Acid E->F G Ceramide F->G Yield: 60-75% H Crude Ceramide I Column Chromatography H->I J Pure Ceramide I->J K LC-MS/MS Analysis J->K L Characterized Ceramide K->L

Figure 1: Proposed workflow for ceramide synthesis.

Step 1: Deprotection of this compound

The initial step involves the removal of both the N-tert-butyloxycarbonyl (Boc) and the 1-O-pivaloyl protecting groups to yield the free D-erythro-sphingosine base. Acidic conditions are typically employed for the cleavage of the Boc group. The pivaloyl ester can also be cleaved under strong acidic or basic conditions. A one-pot acidic deprotection is proposed here for simplicity.

Materials:

  • This compound

  • Dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA) or a solution of HCl in dioxane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of TFA (e.g., 20-50% v/v in DCM) or a saturated solution of HCl in dioxane.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude D-erythro-sphingosine. This product may be used directly in the next step or purified by column chromatography if necessary.

Step 2: N-Acylation of D-erythro-sphingosine

The free amino group of D-erythro-sphingosine is then acylated with a fatty acid of choice using a carbodiimide coupling agent. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are commonly used for this purpose. The reaction is often carried out in the presence of an activating agent like N-hydroxysuccinimide (NHS) to improve efficiency.

Materials:

  • Crude or purified D-erythro-sphingosine

  • Fatty acid (e.g., palmitic acid, stearic acid)

  • EDC or DCC

  • NHS (optional)

  • Dry dichloromethane (DCM) or a mixture of DCM and Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the D-erythro-sphingosine and the desired fatty acid in the chosen solvent system in a round-bottom flask.

  • Add NHS (if used) to the mixture.

  • In a separate container, dissolve EDC or DCC in the same solvent and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • If DCC is used, a precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Wash the reaction mixture with dilute HCl and then with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ceramide.

Step 3: Purification and Analysis

The crude ceramide is typically purified by column chromatography on silica (B1680970) gel. The final product should be characterized to confirm its identity and purity.

Materials:

  • Crude ceramide

  • Silica gel for column chromatography

  • Eluent system (e.g., a gradient of methanol (B129727) in chloroform)

  • TLC plates

  • LC-MS/MS system

Procedure:

  • Dissolve the crude ceramide in a minimal amount of the eluent.

  • Load the solution onto a silica gel column.

  • Elute the column with a suitable solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure ceramide.

  • Combine the pure fractions and evaporate the solvent to obtain the purified ceramide.

  • Characterize the final product by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Quantitative Data Presentation

The quantification of ceramides is crucial for understanding their biological roles. Various analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being the most common.

Analytical MethodSample TypeCeramide Species QuantifiedTypical Concentration RangeReference
HPLC with Fluorescence Detection U937 cellsTotal free ceramide and dihydroceramide254 +/- 5 pmol/106 cells[1]
U937 cellsN-lignoceroyl sphingosine27.6% of free ceramide fraction[1]
U937 cellsN-palmitoyl sphingosine26.6% of free ceramide fraction[1]
U937 cellsN-nervonoyl sphingosine13.6% of free ceramide fraction[1]
LC-MS/MS Human Serum16 ceramides and 10 dihydroceramides1.00 to 1.00×103 nM for various species[2]
Human PlasmaCer(d18:1/22:0) and Cer(d18:1/24:0)LLOQ of 0.02 and 0.08 µg/ml, respectively[3]
Human Serum49 ceramide speciesd18:1 ceramides constituted 70.8% of total[4]

Table 1: Summary of Quantitative Data for Ceramide Analysis.

Experimental Protocols for Ceramide Analysis

Ceramide Synthase Activity Assay using a Fluorescent Substrate

This protocol describes a method for assaying ceramide synthase (CerS) activity using a fluorescently labeled sphinganine (B43673) substrate, which offers a safer and more accessible alternative to radioactive assays.[5][6][7][8][9]

Materials:

  • Cell or tissue homogenates

  • NBD-labeled sphinganine (fluorescent substrate)

  • Fatty acyl-CoA (e.g., C16:0-CoA)

  • Bovine Serum Albumin (BSA), defatted

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Methanol

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare cell or tissue homogenates containing the ceramide synthase enzymes.

  • In a microcentrifuge tube, combine the reaction buffer, defatted BSA, fatty acyl-CoA, and the cell/tissue homogenate.

  • Initiate the reaction by adding NBD-sphinganine.

  • Incubate the reaction mixture at 37 °C for a defined period (e.g., 30-120 minutes).

  • Terminate the reaction by adding methanol.

  • Centrifuge the mixture to pellet precipitated proteins.

  • Analyze the supernatant by HPLC with fluorescence detection to separate and quantify the NBD-labeled ceramide product and the unreacted NBD-sphinganine substrate.

Quantification of Ceramide Species by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple ceramide species in biological samples.[3][4][10][11][12]

Materials:

  • Biological sample (e.g., cell lysate, plasma, tissue extract)

  • Internal standards (e.g., stable isotope-labeled ceramides)

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Spike the biological sample with a known amount of internal standards.

  • Perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer extraction).

  • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate the different ceramide species using a suitable liquid chromatography column (e.g., C18 reverse-phase).

  • Detect and quantify the individual ceramide species using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.

  • Calculate the concentration of each ceramide species by comparing its peak area to that of the corresponding internal standard.

Ceramide Signaling Pathways

Ceramides are central players in several critical signaling cascades that regulate cell fate and function.

Ceramide-Mediated Apoptosis

Ceramide accumulation is a key event in the induction of apoptosis (programmed cell death) in response to various cellular stresses.[8]

G cluster_0 Apoptotic Stimuli cluster_1 Ceramide Generation cluster_2 Downstream Effectors Stress Signals Stress Signals De Novo Synthesis De Novo Synthesis Stress Signals->De Novo Synthesis Death Receptors (e.g., TNF-R) Death Receptors (e.g., TNF-R) Sphingomyelinase Activation Sphingomyelinase Activation Death Receptors (e.g., TNF-R)->Sphingomyelinase Activation Ceramide Ceramide Sphingomyelinase Activation->Ceramide De Novo Synthesis->Ceramide SAPK/JNK Pathway SAPK/JNK Pathway Ceramide->SAPK/JNK Pathway Mitochondrial Dysfunction Mitochondrial Dysfunction Ceramide->Mitochondrial Dysfunction Caspase Activation Caspase Activation SAPK/JNK Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Mitochondrial Dysfunction->Caspase Activation

Figure 2: Ceramide-mediated apoptosis pathway.

Ceramide and Insulin Resistance

Elevated levels of ceramides are strongly implicated in the development of insulin resistance, a hallmark of type 2 diabetes. Ceramides interfere with the insulin signaling cascade at multiple points.[4][7][12]

G cluster_0 Insulin Signaling cluster_1 Ceramide Interference Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS-1 IRS-1 Insulin Receptor->IRS-1 PI3K PI3K IRS-1->PI3K Akt/PKB Akt/PKB PI3K->Akt/PKB GLUT4 Translocation GLUT4 Translocation Akt/PKB->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Ceramide Ceramide PP2A Activation PP2A Activation Ceramide->PP2A Activation PKCζ Activation PKCζ Activation Ceramide->PKCζ Activation PP2A Activation->Akt/PKB Inhibits PKCζ Activation->Akt/PKB Inhibits

Figure 3: Ceramide's role in insulin resistance.

Ceramide in Inflammatory Signaling

Ceramides also act as second messengers in inflammatory pathways, contributing to the production of pro-inflammatory cytokines.

G cluster_0 Inflammatory Stimuli cluster_1 Ceramide Production cluster_2 Pro-inflammatory Response LPS, TNF-α LPS, TNF-α Sphingomyelinase Sphingomyelinase LPS, TNF-α->Sphingomyelinase Ceramide Ceramide Sphingomyelinase->Ceramide NF-κB Activation NF-κB Activation Ceramide->NF-κB Activation MAPK Pathways MAPK Pathways Ceramide->MAPK Pathways Cytokine Production\n(e.g., IL-6, TNF-α) Cytokine Production (e.g., IL-6, TNF-α) NF-κB Activation->Cytokine Production\n(e.g., IL-6, TNF-α) MAPK Pathways->Cytokine Production\n(e.g., IL-6, TNF-α)

Figure 4: Ceramide's involvement in inflammation.

Conclusion

This compound serves as a valuable, albeit protected, precursor for the synthesis of a wide range of ceramides. The synthetic route, involving deprotection followed by N-acylation, is a standard and adaptable method for accessing these biologically important molecules. The ability to introduce various fatty acyl chains allows for the generation of a diverse library of ceramides, which is essential for studying their structure-activity relationships in various signaling pathways. The analytical methods outlined in this guide provide the necessary tools for the accurate quantification and characterization of these synthetic ceramides, facilitating further research into their roles in health and disease and aiding in the development of novel therapeutic strategies.

References

An In-depth Technical Guide to D-erythro-sphingosine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-sphingosine is a foundational long-chain amino alcohol that serves as the structural backbone for a complex and vital class of lipids known as sphingolipids.[1] These molecules are not merely structural components of cellular membranes but are also critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cell migration.[2][3] This guide provides a comprehensive overview of D-erythro-sphingosine, its key derivatives, their metabolic pathways, and the experimental methodologies used to study them.

Core Structure and Physicochemical Properties of D-erythro-sphingosine

D-erythro-sphingosine, chemically known as (2S,3R,4E)-2-amino-4-octadecene-1,3-diol, is an 18-carbon amino alcohol with a characteristic trans double bond.[1][4] Its amphipathic nature, with a polar head group and a long hydrophobic tail, is central to its function within biological membranes.

PropertyValueReference
Molecular Formula C₁₈H₃₇NO₂[1]
Molecular Weight 299.5 g/mol [1]
CAS Number 123-78-4[5]
Solubility Soluble in DMSO (to 5 mM) and ethanol (B145695) (to 50 mM)
Storage Temperature -20°C

Key Derivatives of D-erythro-sphingosine

The metabolism of D-erythro-sphingosine gives rise to a diverse array of bioactive derivatives, each with distinct cellular functions.

Ceramide

Ceramide is formed by the N-acylation of a fatty acid to the sphingosine (B13886) backbone.[2] It is a central hub in sphingolipid metabolism and a well-established mediator of cellular stress responses, including apoptosis and cell cycle arrest.[6]

Sphingomyelin

Sphingomyelin is a key structural component of mammalian cell membranes, particularly enriched in the plasma membrane and the myelin sheath. It is synthesized by the transfer of a phosphocholine (B91661) group from phosphatidylcholine to the C1 hydroxyl of ceramide.[7]

Glycosphingolipids (GSLs)

This is a broad category of sphingolipids formed by the addition of carbohydrate moieties to ceramide.[2] They are involved in cell surface recognition, cell adhesion, and signaling.[8]

Sphingosine-1-Phosphate (S1P)

S1P is a potent signaling lipid generated by the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2).[6][9] In contrast to ceramide, S1P is primarily a pro-survival and pro-proliferative molecule.[6] It can act intracellularly or be secreted to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, thereby regulating a wide range of physiological processes.[6][10]

Sphingolipid Metabolic Pathways

The cellular levels of sphingolipids are tightly regulated through a network of biosynthetic, catabolic, and recycling pathways.

De Novo Synthesis Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine.[7][11] This is followed by a series of enzymatic reactions leading to the production of ceramide.[11]

G De Novo Sphingolipid Synthesis Serine L-Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER DEGS1 Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi CERT Sphingomyelin Sphingomyelin Ceramide_Golgi->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide_Golgi->Glucosylceramide GCS Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs G Sphingolipid Salvage Pathway Complex_SL Complex Sphingolipids (e.g., Sphingomyelin, GSLs) Ceramide Ceramide Complex_SL->Ceramide Hydrolases Sphingosine Sphingosine Ceramide->Sphingosine Ceramidases Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPs Degradation Irreversible Degradation S1P->Degradation S1P Lyase G Sphingosine-1-Phosphate (S1P) Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_ext S1P S1PR S1P Receptor (S1PR1-5) S1P_ext->S1PR G_protein G Proteins (Gαi, Gαq, Gα12/13) S1PR->G_protein Activation Downstream Downstream Effectors (e.g., Rac, PLC, Rho) G_protein->Downstream Response Cellular Responses (Migration, Proliferation, Survival) Downstream->Response G Experimental Workflow for Sphingolipid Analysis Sample Sample (Cells/Tissue) Homogenization Homogenization Sample->Homogenization Spiking Spiking with Internal Standards Homogenization->Spiking Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis & Quantification LCMS->Data

References

Methodological & Application

Synthesis of D-erythro-sphingosine: A Detailed Protocol for the Deprotection of N-Boc-1-pivaloyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of D-erythro-sphingosine through the deprotection of its N-Boc and 1-O-pivaloyl protected precursor, N-Boc-1-pivaloyl-D-erythro-sphingosine. D-erythro-sphingosine is a fundamental long-chain amino alcohol that serves as a backbone for various sphingolipids, which are crucial components of eukaryotic cell membranes and are involved in essential cellular signaling pathways. The protocol herein details a robust two-step deprotection strategy, commencing with the acidic removal of the N-tert-butoxycarbonyl (Boc) group, followed by the basic hydrolysis of the pivaloyl ester. This methodology is designed to provide high-purity D-erythro-sphingosine, suitable for a range of applications in biomedical research and drug development.

Introduction

Sphingolipids, built upon the D-erythro-sphingosine scaffold, are not merely structural components of cell membranes but also key players in signal transduction, regulating processes such as cell growth, differentiation, and apoptosis. The synthesis of pure D-erythro-sphingosine is therefore of significant interest for the development of novel therapeutics targeting sphingolipid metabolism and signaling. The use of protecting groups is a common strategy in the multi-step synthesis of complex molecules like sphingosine. The N-Boc and 1-O-pivaloyl groups offer effective protection of the amine and primary hydroxyl functionalities, respectively. This application note provides a detailed protocol for the efficient removal of these protecting groups to yield the final D-erythro-sphingosine product.

Chemical Reaction Pathway

The synthesis of D-erythro-sphingosine from this compound proceeds via a two-step deprotection sequence. The first step involves the acid-catalyzed cleavage of the N-Boc group to yield an intermediate ammonium (B1175870) salt. The second step is the saponification of the pivaloyl ester under basic conditions to afford the final product, D-erythro-sphingosine.

Figure 1. Reaction scheme for the synthesis of D-erythro-sphingosine.

Quantitative Data Summary

The following tables summarize the typical reaction conditions and expected outcomes for each deprotection step. The data is compiled from analogous reactions reported in the literature for similar substrates, as a direct protocol for this specific starting material is not widely published.

Table 1: N-Boc Deprotection

ParameterValueReference
Reagent4M HCl in 1,4-Dioxane (B91453)[General N-Boc Deprotection Protocols]
Solvent1,4-Dioxane / Methanol (B129727)[General N-Boc Deprotection Protocols]
Temperature0 °C to Room Temperature[General N-Boc Deprotection Protocols]
Reaction Time1 - 4 hours[General N-Boc Deprotection Protocols]
Typical Yield90 - 98%[General N-Boc Deprotection Protocols]

Table 2: Pivaloyl Deprotection

ParameterValueReference
ReagentPotassium Carbonate (K₂CO₃)[General Pivaloyl Deprotection Protocols]
SolventMethanol[General Pivaloyl Deprotection Protocols]
TemperatureRoom Temperature to 40 °C[General Pivaloyl Deprotection Protocols]
Reaction Time12 - 24 hours[General Pivaloyl Deprotection Protocols]
Typical Yield85 - 95%[General Pivaloyl Deprotection Protocols]

Experimental Protocols

Step 1: N-Boc Deprotection of this compound

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Methanol (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add 4M HCl in 1,4-dioxane (10 eq) to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To the resulting residue, add diethyl ether to precipitate the ammonium salt product.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The product, 1-pivaloyl-D-erythro-sphingosine hydrochloride, is typically used in the next step without further purification.

Step 2: Pivaloyl Deprotection to Yield D-erythro-sphingosine

Materials:

  • 1-Pivaloyl-D-erythro-sphingosine hydrochloride (from Step 1)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Water

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 1-pivaloyl-D-erythro-sphingosine hydrochloride from the previous step in methanol.

  • Add a solution of potassium carbonate (3.0 eq) in water to the methanolic solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure D-erythro-sphingosine.

Experimental Workflow

The overall experimental workflow for the synthesis of D-erythro-sphingosine is depicted below.

cluster_step1 Step 1: N-Boc Deprotection cluster_step2 Step 2: Pivaloyl Deprotection s1_start Dissolve Starting Material s1_react Add 4M HCl in Dioxane at 0°C s1_start->s1_react s1_monitor Monitor by TLC s1_react->s1_monitor s1_workup Evaporate & Precipitate with Ether s1_monitor->s1_workup s1_product Isolate Intermediate Salt s1_workup->s1_product s2_start Dissolve Intermediate Salt s1_product->s2_start s2_react Add K₂CO₃ in Methanol/Water s2_start->s2_react s2_monitor Monitor by TLC s2_react->s2_monitor s2_workup Neutralize & Extract with DCM s2_monitor->s2_workup s2_purify Silica Gel Chromatography s2_workup->s2_purify s2_product Pure D-erythro-sphingosine s2_purify->s2_product

Figure 2. Experimental workflow for the synthesis of D-erythro-sphingosine.

Conclusion

The protocol described provides a reliable method for the preparation of D-erythro-sphingosine from its N-Boc and 1-O-pivaloyl protected precursor. The two-step deprotection strategy is straightforward and utilizes common laboratory reagents and techniques. The resulting high-purity D-erythro-sphingosine can be used for a variety of research purposes, including the synthesis of complex sphingolipids and the investigation of their biological functions. Careful monitoring of each reaction step by TLC is recommended to ensure complete conversion and to optimize reaction times. Standard chromatographic purification is necessary to obtain the final product in high purity.

Protocol for the Deprotection of N-Boc-1-pivaloyl-D-erythro-sphingosine to Yield D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-erythro-sphingosine is a fundamental long-chain amino alcohol that serves as a backbone for a vast array of sphingolipids, which are critical components of cell membranes and play pivotal roles in signal transduction. The synthesis of D-erythro-sphingosine and its analogs often necessitates the use of protecting groups for its reactive amino and hydroxyl functionalities. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the amine, while the sterically hindered pivaloyl (Piv) group can be employed to protect the primary hydroxyl group. The selective and efficient removal of these protecting groups is a crucial final step in the synthesis of the target molecule.

This document provides a detailed protocol for the sequential deprotection of N-Boc-1-pivaloyl-D-erythro-sphingosine to afford D-erythro-sphingosine. The proposed strategy involves an initial acid-catalyzed removal of the N-Boc group, followed by a base-mediated hydrolysis of the pivaloyl ester. This sequential approach is necessitated by the distinct chemical labilities of the two protecting groups.

Deprotection Strategies

The deprotection of this compound requires the cleavage of both a carbamate (B1207046) and an ester bond. Due to the acid-lability of the N-Boc group and the requirement of basic or strongly acidic conditions for pivaloyl ester hydrolysis, a sequential, two-step protocol is the most reliable method.

Table 1: Comparison of Deprotection Strategies

StrategyStepReagents & ConditionsAdvantagesDisadvantages
Sequential Deprotection (Recommended) 1. N-Boc RemovalTrifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) at 0°C to room temperature.High selectivity for Boc group removal.[1][2] Mild conditions that preserve the pivaloyl ester.Requires an intermediate work-up and isolation step.
2. Pivaloyl RemovalSodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) in Methanol (B129727)/Water at reflux.Effective for sterically hindered ester hydrolysis.[3]Requires higher temperatures.
One-Pot Acidic Deprotection (Theoretical) 1. Simultaneous RemovalConcentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a protic solvent at elevated temperatures.Single reaction vessel and work-up.Harsh conditions may lead to side reactions, including dehydration or rearrangement of the sphingosine (B13886) backbone. Potential for incomplete pivaloyl cleavage.

Experimental Protocols

Recommended Protocol: Sequential Two-Step Deprotection

This protocol is divided into two distinct steps: the acidic deprotection of the N-Boc group, followed by the basic hydrolysis of the O-pivaloyl group.

Step 1: N-Boc Deprotection

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1 M.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-pivaloyl-D-erythro-sphingosine. This intermediate can be used in the next step without further purification if TLC analysis indicates sufficient purity.

Step 2: O-Pivaloyl Deprotection

Materials:

  • Crude 1-pivaloyl-D-erythro-sphingosine from Step 1

  • Methanol (MeOH)

  • 1 M Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) aqueous solution

  • Water (deionized)

  • Ethyl acetate (B1210297) (EtOAc) or other suitable organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude 1-pivaloyl-D-erythro-sphingosine in methanol in a round-bottom flask.

  • Add a 1 M aqueous solution of sodium hydroxide or potassium hydroxide (5-10 equivalents). The ratio of methanol to aqueous base can be around 3:1 to 5:1 to ensure solubility.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl (if necessary).

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate or another suitable organic solvent (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude D-erythro-sphingosine.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure D-erythro-sphingosine.

Visualized Workflow and Signaling Pathways

The following diagram illustrates the sequential deprotection workflow.

Deprotection_Workflow Start N-Boc-1-pivaloyl- D-erythro-sphingosine Step1_Reagent 1. TFA, DCM 2. NaHCO₃ (aq) work-up Start->Step1_Reagent N-Boc Deprotection Intermediate 1-Pivaloyl- D-erythro-sphingosine Step1_Reagent->Intermediate Step2_Reagent 1. NaOH or KOH, MeOH/H₂O, Reflux 2. Extraction Intermediate->Step2_Reagent O-Pivaloyl Deprotection Final_Product D-erythro-sphingosine Step2_Reagent->Final_Product

Caption: Sequential deprotection of this compound.

References

Application Notes and Protocols for N-Boc-1-pivaloyl-D-erythro-sphingosine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

N-Boc-1-pivaloyl-D-erythro-sphingosine is a chemically protected form of D-erythro-sphingosine, a naturally occurring sphingoid base that is a central molecule in sphingolipid metabolism and signaling. In its protected state, this compound is biologically inactive. For use in cell culture experiments, the Boc (tert-butyloxycarbonyl) and pivaloyl protecting groups must be removed to yield the biologically active D-erythro-sphingosine. Once deprotected, D-erythro-sphingosine can be utilized to investigate a multitude of cellular processes, most notably apoptosis, cell cycle arrest, and the intricate balance of the sphingolipid rheostat.

Mechanism of Action: The Sphingolipid Rheostat

The biological effects of D-erythro-sphingosine are primarily mediated through its metabolic conversion into two key signaling molecules: ceramide and sphingosine-1-phosphate (S1P). The relative intracellular levels of ceramide and S1P act as a rheostat that determines cell fate.

  • Pro-Apoptotic Role of Ceramide: D-erythro-sphingosine can be acylated by ceramide synthases to form ceramide. Ceramide is a well-established second messenger that mediates cellular stress responses, leading to cell cycle arrest and apoptosis. It can activate various downstream effectors, including protein phosphatases and stress-activated protein kinases, and can also directly impact mitochondrial function to promote the release of pro-apoptotic factors.

  • Pro-Survival Role of Sphingosine-1-Phosphate (S1P): Conversely, D-erythro-sphingosine can be phosphorylated by sphingosine (B13886) kinases (SphK1 and SphK2) to form S1P. S1P primarily functions as a pro-survival and pro-proliferative signaling molecule. It can act intracellularly or be exported to activate a family of G protein-coupled receptors (S1PR1-5) on the cell surface, initiating signaling cascades that promote cell survival, proliferation, and migration.

By introducing exogenous D-erythro-sphingosine (via the deprotected form of this compound), researchers can manipulate this critical balance to study the downstream consequences in various cell types, particularly in the context of cancer biology where the sphingolipid rheostat is often dysregulated.

Key Applications in Cell Culture
  • Induction of Apoptosis: D-erythro-sphingosine is a potent inducer of apoptosis in a wide range of cancer cell lines. Its efficacy is dependent on the cell type and the metabolic machinery present to convert it to ceramide.

  • Investigation of Sphingolipid Metabolism: It serves as a substrate to study the activity of key enzymes in the sphingolipid pathway, such as ceramide synthases and sphingosine kinases.

  • Modulation of Signaling Pathways: It can be used to investigate the downstream signaling events regulated by ceramide and S1P, including the activation of caspases, modulation of Bcl-2 family proteins, and activation of MAP kinases.

  • Drug Discovery: As a pro-apoptotic agent, D-erythro-sphingosine and its analogs are of interest in the development of novel anti-cancer therapies.

Data Presentation

Cytotoxic and Apoptotic Effects of D-erythro-sphingosine and its Derivatives

The following table summarizes the reported cytotoxic and apoptotic effects of D-erythro-sphingosine and a related derivative in different human cancer cell lines. It is important to note that the potency of sphingolipids can vary significantly depending on the cell line, treatment duration, and the specific experimental conditions.

CompoundCell LineAssayEndpointConcentration/IC50Reference
D-erythro-sphingosine Human breast cancer (MCF-7)Proliferation AssayInhibition of proliferationPreferentially inhibits tumorigenic cells[1]
Human breast cancer (MCF-7)Apoptosis AssayInduction of apoptosisEffective[1]
Human leukemia (Jurkat)Apoptosis AssayCaspase-3 activation8 µM[2]
Human leukemia (Jurkat)Viability AssayReduced cell viability8 µM[2]
N,N-dimethyl-D-erythro-sphingosine (DMS) Human lung cancer (A549)Proliferation AssaySuppression of proliferationDose-dependent[3]
Human lung cancer (A549)Apoptosis AssayInduction of apoptosisDose-dependent[3]
Human monocytes (U937)Cell Death AssayInduction of cell deathConcentration-dependent[4]

Note: IC50 values for D-erythro-sphingosine are not consistently reported across the literature in a standardized format. The table reflects the available data on its effective concentrations.

Experimental Protocols

Protocol 1: Preparation of D-erythro-sphingosine for Cell Culture

Note: this compound must be chemically deprotected prior to use in cell culture experiments to yield D-erythro-sphingosine. This protocol assumes you are starting with the deprotected, active compound. Sphingolipids are hydrophobic and require special handling for delivery to cells in culture.

Materials:

  • D-erythro-sphingosine

  • Ethanol (B145695) (100%, cell culture grade)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture medium

Procedure:

  • Stock Solution Preparation:

    • Dissolve D-erythro-sphingosine in 100% ethanol to prepare a high-concentration stock solution (e.g., 10 mM). Gentle warming and vortexing may be necessary to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of BSA-Complexed Sphingosine:

    • Prepare a stock solution of fatty acid-free BSA in sterile PBS (e.g., 10% w/v).

    • In a sterile tube, dilute the D-erythro-sphingosine ethanolic stock solution into the BSA/PBS solution while vortexing to facilitate the formation of a complex. A typical final concentration for the working solution is 10X the desired final concentration in the cell culture medium. The final ethanol concentration should be kept low (ideally below 0.5%) to avoid solvent toxicity.

    • Incubate the sphingosine-BSA complex at 37°C for 15-30 minutes.

  • Cell Treatment:

    • Aspirate the old medium from the cultured cells.

    • Add fresh cell culture medium containing the desired final concentration of the D-erythro-sphingosine-BSA complex.

    • Include a vehicle control (medium with the same concentration of BSA and ethanol as the treated samples).

    • Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) before proceeding with downstream assays.

Protocol 2: Assessment of Apoptosis by Annexin V Staining and Flow Cytometry

This protocol describes the detection of apoptosis in cells treated with D-erythro-sphingosine by measuring the externalization of phosphatidylserine (B164497) using a fluorescently labeled Annexin V.

Materials:

  • Cells treated with D-erythro-sphingosine (and vehicle control)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) or 7-AAD

  • 1X Annexin V Binding Buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or gentle scraping. Collect both the detached and floating cells.

    • For suspension cells, collect the cells directly from the culture vessel.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a FACS tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Protocol 3: Measurement of Caspase-3 Activity

This protocol outlines the measurement of caspase-3 activity, a key executioner caspase in apoptosis, using a fluorogenic substrate.

Materials:

  • Cells treated with D-erythro-sphingosine (and vehicle control)

  • Cell lysis buffer

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Caspase assay buffer

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Cell Lysate Preparation:

    • Harvest and wash the cells as described in Protocol 2.

    • Resuspend the cell pellet in cold cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Caspase-3 Activity Assay:

    • In a 96-well black microplate, add an equal amount of protein (e.g., 50 µg) from each cell lysate to individual wells.

    • Add caspase assay buffer to each well to bring the volume to 100 µL.

    • Add the caspase-3 substrate to each well to the recommended final concentration.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., excitation 360-380 nm, emission 440-460 nm for AMC).

    • The increase in fluorescence is proportional to the caspase-3 activity in the sample.

Visualizations

Sphingolipid_Rheostat cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular S1P_ext S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR Survival Cell Survival & Proliferation S1PR->Survival SphK Sphingosine Kinase (SphK) S1P_intra S1P CerS Ceramide Synthase (CerS) Ceramide Ceramide Sph D-erythro-Sphingosine Sph->Ceramide Acylation Sph->S1P_intra Phosphorylation Apoptosis Apoptosis Ceramide->Apoptosis S1P_intra->S1P_ext Export S1P_intra->Survival Intracellular Signaling

Caption: The Sphingolipid Rheostat: Cell fate is determined by the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), both metabolites of D-erythro-sphingosine.

Apoptosis_Induction_Workflow cluster_assays Apoptosis Assessment start Start seed Seed cells in culture plates start->seed prep Prepare D-erythro-sphingosine (BSA-complexed) treat Treat cells with D-erythro-sphingosine and vehicle control prep->treat seed->prep incubate Incubate for desired time (e.g., 6-48 hours) treat->incubate annexin Annexin V / PI Staining incubate->annexin caspase Caspase-3 Activity Assay incubate->caspase viability Cell Viability Assay (MTT) incubate->viability analysis Data Analysis annexin->analysis caspase->analysis viability->analysis

Caption: Experimental workflow for assessing D-erythro-sphingosine-induced apoptosis in cell culture.

References

Application Note: Mass Spectrometry Analysis of N-Boc-1-pivaloyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, proliferation, differentiation, and apoptosis.[1][2] N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetically modified derivative of D-erythro-sphingosine, featuring a tert-Butoxycarbonyl (Boc) protecting group on the amine and a pivaloyl protecting group on the primary hydroxyl group. These modifications are often employed in chemical synthesis to control reactivity and improve solubility. Accurate and sensitive analytical methods are essential for the characterization and quantification of such modified sphingolipids in various experimental settings. This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of this compound.

Experimental Protocols

Sample Preparation: Lipid Extraction

This protocol is adapted from standard methods for sphingolipid extraction.[3][4]

Reagents:

  • Methanol (B129727) (MeOH), HPLC grade

  • Chloroform (CHCl3), HPLC grade

  • Deionized Water

  • Internal Standard (IS): C17-sphingosine or a stable isotope-labeled version of the analyte, if available.

Procedure:

  • To 100 µL of the sample (e.g., cell lysate, plasma), add 300 µL of methanol and 150 µL of chloroform.

  • Add the internal standard to a final concentration of 100 ng/mL.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 15 minutes in a bath sonicator.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet proteins and other insoluble material.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Dry the extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following LC-MS method is a starting point and may require optimization for specific instrumentation.

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Gas Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Data Acquisition: Full scan mode (m/z 100-1000) and tandem MS (MS/MS) or Multiple Reaction Monitoring (MRM) for quantification.

Data Presentation

Predicted Mass and Fragmentation
  • Molecular Formula: C₂₇H₅₃NO₅

  • Molecular Weight: 487.71 g/mol

  • Predicted [M+H]⁺: m/z 488.39

Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity
488.39432.3756Loss of isobutylene (B52900) from Boc group
488.39388.34100Loss of Boc group (isobutylene + CO₂)
488.39386.33102Loss of pivalic acid
488.39284.26204Loss of Boc and pivaloyl groups and water
388.34284.26104Loss of pivaloyl group and water from [M+H-Boc]⁺
388.34266.25122Further fragmentation of the sphingosine (B13886) backbone

Note: These are predicted fragmentation patterns. Actual fragmentation may vary depending on the instrument and collision energy.

Quantitative Analysis

For quantitative studies, a calibration curve should be prepared using a serial dilution of a standard solution of this compound. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,500,1230.010
576,1701,510,2340.050
10153,2891,498,7650.102
50759,8761,505,4320.505
1001,520,3451,515,6781.003
5007,605,1231,508,9875.040

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample Extraction Lipid Extraction (MeOH/CHCl3) Sample->Extraction Drying Dry Extract Extraction->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+) LC->MS Data Data Acquisition (Full Scan & MS/MS) MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the LC-MS analysis of this compound.

simplified_sphingolipid_pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_PalmitoylCoA->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Complex Complex Sphingolipids Ceramide->Complex Sphingosine->Ceramide S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P

Caption: Simplified overview of the sphingolipid metabolic pathway.

References

Application Notes and Protocols for N-Boc-1-pivaloyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1-pivaloyl-D-erythro-sphingosine is a protected form of D-erythro-sphingosine, a fundamental backbone of sphingolipids, which are critical components of cell membranes and active participants in cellular signaling. The tert-butyloxycarbonyl (Boc) group on the amine and the pivaloyl group on the primary hydroxyl render the molecule stable for use as a synthetic intermediate in the preparation of a wide range of sphingolipids, including ceramides (B1148491) and glycosphingolipids. Its protected nature allows for selective modification at other positions of the sphingosine (B13886) molecule.

Application Notes

The primary application of this compound is as a key building block in the chemical synthesis of complex sphingolipids. The protecting groups can be selectively removed under specific conditions to allow for subsequent reactions, such as N-acylation to form ceramides. Ceramides themselves are pivotal second messengers in cellular processes, including apoptosis, cell cycle arrest, and senescence. Therefore, the synthesis of specific ceramide species using this protected sphingosine derivative is crucial for studying their biological functions and for the development of potential therapeutics targeting sphingolipid metabolism.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₂₈H₅₃NO₅[1]
Molecular Weight 483.72 g/mol [1]
CAS Number 342649-71-2[2]
Appearance White Solid
Storage Temperature Room temperature or 2-8°C[3]
Purity Typically ≥95%

Experimental Protocols

Protocol 1: Synthesis of a Ceramide via Deprotection and N-Acylation

This protocol outlines a general procedure for the synthesis of a ceramide from this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Fatty Acid of choice (e.g., Stearic Acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., DCM or DMF)

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

Part A: Deprotection of this compound

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) to the solution. The reaction is typically complete within 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude deprotected sphingosine.

Part B: N-Acylation to form Ceramide

  • Dissolve the deprotected sphingosine and the desired fatty acid in an anhydrous solvent (e.g., DCM).

  • Add EDC and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure ceramide.

Visualizations

Experimental Workflow for Ceramide Synthesis

experimental_workflow Experimental Workflow: Ceramide Synthesis start This compound deprotection Deprotection (TFA, DCM) start->deprotection neutralization Neutralization (NaHCO3) deprotection->neutralization extraction Extraction & Drying neutralization->extraction deprotected_sphingosine Deprotected Sphingosine extraction->deprotected_sphingosine n_acylation N-Acylation (Fatty Acid, EDC, DMAP) deprotected_sphingosine->n_acylation workup Aqueous Workup n_acylation->workup purification Column Chromatography workup->purification ceramide Ceramide Product purification->ceramide

Caption: Workflow for ceramide synthesis from a protected sphingosine.

Ceramide-Mediated Apoptosis Signaling Pathway

apoptosis_pathway Ceramide-Mediated Apoptosis Signaling Pathway stress Cellular Stress (e.g., UV, TNF-α) smase Sphingomyelinase Activation stress->smase ceramide Ceramide Generation smase->ceramide sphingomyelin Sphingomyelin sphingomyelin->ceramide protein_phosphatases Activation of Protein Phosphatases (PP1, PP2A) ceramide->protein_phosphatases akt_inhibition Inhibition of Akt/PKB Pathway protein_phosphatases->akt_inhibition bad_activation Dephosphorylation of Bad akt_inhibition->bad_activation bax_bak_activation Activation of Bax/Bak bad_activation->bax_bak_activation mitochondria Mitochondrial Outer Membrane Permeabilization bax_bak_activation->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: A simplified signaling cascade of ceramide-induced apoptosis.

References

Application Notes & Protocols: N-Boc-1-pivaloyl-D-erythro-sphingosine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-1-pivaloyl-D-erythro-sphingosine is a protected derivative of sphingosine (B13886), a critical signaling molecule involved in a multitude of cellular processes. The Boc (tert-butyloxycarbonyl) and pivaloyl protecting groups offer advantages in terms of stability and controlled release or modification in specific experimental contexts. This document provides detailed application notes on its use in in vitro assays, focusing on solubility, relevant signaling pathways, and experimental protocols.

Sphingolipids and their metabolites, such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P), are key regulators of cell fate, influencing processes like proliferation, apoptosis, migration, and inflammation.[1][2][3][4][5] The balance between these metabolites is crucial for maintaining cellular homeostasis. This compound can be a valuable tool for studying these pathways by acting as a precursor that can be metabolically processed within the cell or by exhibiting its own unique biological activities.

Data Presentation: Solubility

The solubility of this compound has not been extensively reported in the literature. However, based on the properties of similar sphingolipid analogs like sphingosine (d17:1), the following table provides estimated solubility data to guide the preparation of stock solutions for in vitro assays. It is strongly recommended to perform small-scale solubility tests before preparing large batches.

SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)~2 mg/mL[6]A common solvent for preparing stock solutions of hydrophobic compounds for in vitro use. Purge with an inert gas.
EthanolMiscible[6]Can be used as a primary solvent. Ensure the final concentration in the cell culture medium is low to avoid solvent toxicity. Purge with an inert gas.
Dimethyl Formamide (DMF)~10 mg/mL[6]Offers higher solubility but may have higher cellular toxicity compared to DMSO. Use with caution and appropriate controls. Purge with an inert gas.
Phosphate-Buffered Saline (PBS)InsolubleNot suitable for preparing stock solutions.
Cell Culture MediumInsolubleDirect dissolution is not recommended. Dilute from a concentrated stock solution.

Note: The provided solubility data is based on a similar compound, sphingosine (d17:1)[6]. Actual solubility of this compound may vary. Always start with small quantities to determine the optimal solubilization conditions.

Signaling Pathways

This compound, as a sphingosine derivative, is expected to influence the sphingolipid signaling pathway. This pathway is a complex network of enzymatic reactions that produce bioactive lipids regulating key cellular functions. The central molecule, ceramide, can be metabolized to either sphingosine (leading to pro-survival signals via S1P) or other complex sphingolipids. The balance between ceramide/sphingosine and S1P often determines the cell's fate.

Below is a diagram illustrating the central sphingolipid signaling pathway that can be modulated by sphingosine analogs.

Sphingolipid_Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine Deacylation Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation S1PR S1P Receptors (S1PR) S1P->S1PR Proliferation Proliferation & Survival SMase SMase SMase->Sphingomyelin Ceramidase Ceramidase Ceramidase->Ceramide SphK Sphingosine Kinase (SphK) SphK->Sphingosine S1PR->Proliferation

Caption: The core sphingolipid signaling pathway.

Experimental Protocols

1. Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: ~523.8 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Weigh out a precise amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.24 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Purge the tube with an inert gas to prevent oxidation.

  • Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

2. General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with this compound.

Cell_Assay_Workflow A Seed cells in a multi-well plate B Allow cells to adhere and grow (e.g., 24 hours) A->B C Prepare working solutions of the compound in cell culture medium B->C D Remove old medium and add the treatment medium C->D E Incubate for the desired time period D->E F Perform the specific assay (e.g., MTT, apoptosis assay, etc.) E->F

Caption: A typical workflow for in vitro cell-based assays.

Protocol:

  • Cell Seeding: Plate the cells of interest in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) to allow for attachment and growth.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in pre-warmed, serum-free, or complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

    • Include a vehicle control (medium with the same final concentration of the solvent) in your experimental design.

  • Cell Treatment:

    • Carefully aspirate the old medium from the wells.

    • Gently add the prepared working solutions (including the vehicle control) to the respective wells.

  • Incubation: Return the plate to the incubator and incubate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, proceed with the specific cell-based assay, such as:

    • Cell Viability/Proliferation Assays (e.g., MTT, WST-1): To assess the effect on cell growth.

    • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): To determine if the compound induces programmed cell death.

    • Cell Migration/Invasion Assays (e.g., Transwell assay): To evaluate the impact on cell motility.

    • Western Blotting or qPCR: To analyze changes in the expression or phosphorylation of proteins in relevant signaling pathways.

Important Considerations:

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments.

  • Dose-Response and Time-Course: It is recommended to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific cell type and assay.

  • Compound Stability: The stability of the compound in the culture medium over the incubation period should be considered.

  • Off-Target Effects: Be mindful of potential off-target effects of the compound or its metabolites.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate roles of sphingolipid signaling in various biological and pathological processes.

References

Application Notes and Protocols: N-Boc-1-pivaloyl-D-erythro-sphingosine for Metabolic Labeling of Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit hypothetical, application framework for the use of N-Boc-1-pivaloyl-D-erythro-sphingosine in the metabolic labeling of sphingolipids. Due to a lack of published data on the direct application of this compound in live-cell metabolic labeling, the following protocols and notes are based on established principles of sphingolipid metabolism and chemical prodrug strategies. The core hypothesis is that this compound can serve as a cell-permeable protected precursor of D-erythro-sphingosine. Following cellular uptake, it is postulated that intracellular enzymes cleave the Boc and pivaloyl protecting groups, releasing sphingosine (B13886) to be incorporated into various sphingolipid species. This approach could potentially offer a controlled delivery of the metabolic precursor.

Introduction to Sphingolipid Metabolic Labeling

Sphingolipids are a class of lipids that are integral to the structure and function of eukaryotic cell membranes and are key players in cellular signaling pathways. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the study of these pathways crucial for drug development and biomedical research. Metabolic labeling is a powerful technique to trace the fate of precursor molecules through biosynthetic pathways. Traditional methods often employ radioactive or fluorescently tagged sphingolipid precursors. The use of protected precursors like this compound represents a potential alternative strategy for controlled intracellular delivery.

Principle of the Method

The proposed application of this compound is based on a prodrug-like strategy. The lipophilic protecting groups, tert-butyloxycarbonyl (Boc) on the amine and pivaloyl on the primary hydroxyl group, are intended to enhance cell membrane permeability of the sphingosine backbone. Once inside the cell, it is hypothesized that non-specific intracellular esterases and amidases could cleave these groups, liberating free D-erythro-sphingosine. This newly available sphingosine would then enter the endogenous sphingolipid metabolic pathway, becoming a substrate for enzymes such as sphingosine kinases and ceramide synthases, leading to the formation of labeled downstream sphingolipids like sphingosine-1-phosphate, ceramides, and sphingomyelins.

Hypothetical Signaling Pathway and Metabolic Incorporation

The diagram below illustrates the proposed intracellular processing of this compound and its subsequent entry into the sphingolipid metabolic pathway.

Sphingolipid_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Protected_Sph N-Boc-1-pivaloyl- D-erythro-sphingosine Deprotection Intracellular Deprotection (Hypothetical) Protected_Sph->Deprotection Cellular Uptake Sphingosine D-erythro-sphingosine Deprotection->Sphingosine Release S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase Ceramide Ceramide Sphingosine->Ceramide Ceramide Synthase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Complex_GSL Complex Glycosphingolipids Ceramide->Complex_GSL

Caption: Hypothetical metabolic fate of this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for utilizing this compound for metabolic labeling in a mammalian cell culture system.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

Objective: To label cellular sphingolipids using this compound and compare its incorporation with that of D-erythro-sphingosine.

Materials:

  • This compound

  • D-erythro-sphingosine (for control)

  • Mammalian cell line (e.g., HEK293, HeLa, or CHO cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., Chloroform (B151607):Methanol mixture)

  • Internal standards for mass spectrometry (e.g., C17-sphingosine, C17-ceramide)

Experimental Workflow Diagram:

Experimental_Workflow Cell_Culture 1. Cell Seeding and Culture Labeling 2. Metabolic Labeling with Protected or Unprotected Sphingosine Cell_Culture->Labeling Harvesting 3. Cell Harvesting and Washing Labeling->Harvesting Extraction 4. Lipid Extraction Harvesting->Extraction Analysis 5. Analysis by TLC or LC-MS/MS Extraction->Analysis

Caption: General workflow for metabolic labeling of sphingolipids.

Procedure:

  • Cell Culture:

    • Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of labeling.

    • Incubate cells in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Labeling Media:

    • Prepare stock solutions of this compound and D-erythro-sphingosine in ethanol (B145695) or DMSO.

    • Prepare labeling media by diluting the stock solutions into a complete cell culture medium to final concentrations ranging from 1 to 25 µM. A concentration titration is recommended to determine the optimal labeling concentration with minimal cytotoxicity.

  • Metabolic Labeling:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the prepared labeling media to the respective wells. Include a vehicle control (medium with ethanol or DMSO).

    • Incubate the cells for a desired period (e.g., 4, 12, or 24 hours) to allow for uptake, deprotection, and metabolic incorporation.

  • Cell Harvesting and Lipid Extraction:

    • After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping in PBS and transfer to a glass tube.

    • Pellet the cells by centrifugation.

    • Perform a Bligh-Dyer or Folch lipid extraction. Briefly, add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet, vortex thoroughly, and incubate.

    • Add chloroform and water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

Protocol 2: Analysis of Labeled Sphingolipids

Objective: To separate and quantify the metabolically incorporated sphingolipids.

A. Thin-Layer Chromatography (TLC) Analysis:

  • Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • Spot the lipid extracts onto a silica (B1680970) TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v) to separate different sphingolipid classes.

  • Visualize the lipid spots using appropriate stains (e.g., primuline (B81338) spray or iodine vapor).

  • Compare the lipid profiles of cells labeled with the protected and unprotected sphingosine.

B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

  • Resuspend the dried lipid extract in a solvent compatible with the LC-MS system, spiked with internal standards.

  • Inject the sample into an LC system coupled to a tandem mass spectrometer.

  • Separate the different sphingolipid species using a suitable column (e.g., C18 reverse-phase).

  • Use multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of the sphingolipids of interest.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from an LC-MS/MS analysis, comparing the metabolic incorporation of this compound with D-erythro-sphingosine.

Table 1: Hypothetical Cellular Uptake and Deprotection

CompoundIncubation Time (h)Intracellular Concentration (pmol/10^6 cells)
This compound450.2 ± 5.1
1235.8 ± 4.3
D-erythro-sphingosine (from protected)415.3 ± 2.1
1245.7 ± 5.8
D-erythro-sphingosine (control)460.5 ± 6.2
1275.1 ± 8.0

Table 2: Hypothetical Metabolic Incorporation into Downstream Sphingolipids

Labeled PrecursorSphingolipidConcentration (pmol/10^6 cells) at 24h% of Total Labeled Sphingolipids
This compoundSphingosine-1-Phosphate10.2 ± 1.515%
Ceramide (total)35.8 ± 4.253%
Sphingomyelin21.5 ± 2.832%
D-erythro-sphingosineSphingosine-1-Phosphate15.1 ± 2.018%
Ceramide (total)42.3 ± 5.151%
Sphingomyelin25.6 ± 3.131%

Logical Relationship Diagram

The following diagram illustrates the logical flow of the proposed prodrug strategy for metabolic labeling.

Logical_Flow Start Start with Protected Precursor: This compound Permeation Enhanced Cell Membrane Permeation (Hypothesized) Start->Permeation Deprotection Intracellular Cleavage of Boc and Pivaloyl Groups Permeation->Deprotection Release Release of Free D-erythro-sphingosine Deprotection->Release Incorporation Entry into Sphingolipid Metabolic Pathways Release->Incorporation Analysis Detection of Labeled Downstream Sphingolipids Incorporation->Analysis

Caption: Logical flow of the proposed prodrug metabolic labeling strategy.

Conclusion and Future Directions

The use of this compound as a metabolic labeling agent is a novel, yet currently hypothetical, concept. The protocols and data presented here provide a theoretical framework for investigating its potential. Key to validating this approach would be experimental verification of its cellular uptake and, most importantly, the intracellular cleavage of the protecting groups to release the sphingosine backbone for metabolic use. If successful, this strategy could open new avenues for the controlled delivery of lipid precursors in the study of sphingolipid metabolism and its role in health and disease. Further research should focus on identifying the specific intracellular enzymes responsible for the deprotection and optimizing the labeling conditions for various cell types.

Troubleshooting & Optimization

Technical Support Center: Pivaloyl Group Removal from Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sphingolipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of the pivaloyl (Piv) protecting group from sphingolipid scaffolds.

Frequently Asked Questions (FAQs)

Q1: Why is the pivaloyl group notoriously difficult to remove from sphingolipids?

The pivaloyl group is known for its high steric bulk due to the tert-butyl moiety. This steric hindrance shields the carbonyl carbon from nucleophilic attack, which is the primary mechanism for ester cleavage under basic or nucleophilic conditions. On a sphingolipid backbone, which itself can be sterically demanding, this effect is often magnified, leading to sluggish or incomplete deprotection.

Q2: What are the most common methods for removing a pivaloyl group from a hydroxyl group on a sphingolipid?

Pivaloyl groups are substantially more stable than other acyl protecting groups like acetyl (Ac) or benzoyl (Bz).[1] Their removal typically requires more forcing conditions. The most common methods fall into three categories:

  • Basic Hydrolysis: Strong bases like sodium methoxide (B1231860) (NaOMe) in methanol (B129727) or potassium carbonate in methanol are often employed. However, due to steric hindrance, these reactions may require elevated temperatures and prolonged reaction times.

  • Reductive Cleavage: Powerful reducing agents, most notably Lithium Aluminum Hydride (LiAlH4) and Diisobutylaluminium hydride (DIBAL-H), can effectively cleave pivaloyl esters to yield the corresponding alcohol.

  • Acidic Cleavage: While less common for pivaloyl esters due to their relative acid stability, strong acidic conditions can be used, but risk of side reactions with other functional groups on the sphingolipid should be carefully considered.

Q3: Can the pivaloyl group migrate between different hydroxyl groups on the sphingolipid backbone?

Yes, acyl group migration is a significant and often overlooked side reaction, particularly in polyhydroxylated systems like sphingolipids and carbohydrates.[1][2][3][4][5] Under basic or even neutral pH conditions, the pivaloyl group can migrate between adjacent hydroxyl groups, for example, from a primary to a secondary hydroxyl group or vice versa. This can lead to a mixture of constitutional isomers that are difficult to separate and characterize.

Q4: How can I selectively remove a pivaloyl group from a primary hydroxyl in the presence of a pivaloyl-protected secondary hydroxyl on a sphingolipid?

Achieving selective deprotection of pivaloyl groups is challenging due to their similar reactivity. However, the primary pivaloyl ester is generally more sterically accessible and thus may be cleaved preferentially under carefully controlled conditions. This typically involves using a less reactive nucleophile, a milder base, or running the reaction at a lower temperature and carefully monitoring the progress to stop the reaction before significant cleavage of the secondary pivaloyl group occurs. Reductive methods may also offer some selectivity based on the steric environment of the ester.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete or No Deprotection 1. Insufficiently strong base/nucleophile: The steric hindrance of the pivaloyl group and the sphingolipid backbone may be too great for the chosen reagent. 2. Low reaction temperature or short reaction time: The reaction may be kinetically slow. 3. Poor solubility of the substrate: The protected sphingolipid may not be fully dissolved in the reaction solvent, limiting access of the reagent.1. Switch to a stronger base or a more potent reducing agent. For example, if NaOMe in MeOH is ineffective, consider using LiAlH4 in THF. 2. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. 3. Use a co-solvent to improve solubility. For example, a mixture of THF and methanol can enhance the solubility of lipophilic substrates for basic hydrolysis.
Formation of Multiple Products (Potential Acyl Migration) 1. Use of basic conditions: Base-catalyzed deprotection is known to promote acyl migration, especially with prolonged reaction times or elevated temperatures. 2. Presence of adjacent free hydroxyl groups: If another protecting group was removed in a prior step, the resulting free hydroxyl can act as an intramolecular nucleophile.1. Consider switching to a reductive cleavage method (e.g., LiAlH4 or DIBAL-H), which is less likely to cause acyl migration. 2. If basic conditions are necessary, use milder conditions (e.g., K2CO3 in MeOH at room temperature) and monitor the reaction carefully to minimize reaction time. 3. Protect all other hydroxyl groups to prevent them from participating in migration.
Decomposition of the Sphingolipid Backbone 1. Harsh basic or acidic conditions: The sphingolipid backbone, particularly the allylic alcohol and amine functionalities, can be sensitive to strong acids or bases, leading to elimination or other side reactions. 2. Over-reduction with hydride reagents: Strong reducing agents like LiAlH4 can potentially reduce other functional groups in the molecule if not used carefully.1. Use the mildest effective conditions. Titrate the amount of base or acid used and keep temperatures as low as possible. 2. For reductive cleavage, consider a less reactive hydride reagent or perform the reaction at low temperatures (e.g., -78 °C) and quench it carefully once the starting material is consumed.
Low Yield of the Desired Product 1. A combination of the above issues: Incomplete reaction, side reactions, and degradation can all contribute to low yields. 2. Difficult purification: The deprotected sphingolipid may be difficult to separate from byproducts or unreacted starting material.1. Systematically optimize the reaction conditions. A design of experiments (DoE) approach can be useful to identify the optimal temperature, time, and reagent concentration. 2. Employ advanced purification techniques. If silica (B1680970) gel chromatography is insufficient, consider techniques like reversed-phase chromatography or preparative HPLC.

Experimental Protocols

Protocol 1: Base-Catalyzed Deprotection using Sodium Methoxide (Zemplén Conditions)

This protocol is a standard method for acyl group removal and can be effective for pivaloyl groups, though it may require more forcing conditions than for other acyl groups.

  • Dissolution: Dissolve the pivaloyl-protected sphingolipid (1.0 equiv.) in dry methanol (or a mixture of methanol and THF for better solubility) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add a solution of sodium methoxide in methanol (e.g., 0.5 M solution, 2.0-5.0 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (40-65 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Neutralization: Once the reaction is complete, cool the mixture to 0 °C and neutralize it by adding an acidic ion-exchange resin (e.g., Amberlite IR120 H+) until the pH is neutral.

  • Workup: Filter off the resin and wash it with methanol. Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the deprotected sphingolipid.

Protocol 2: Reductive Cleavage using Lithium Aluminum Hydride (LiAlH4)

This method is highly effective for sterically hindered esters like pivalates but requires careful handling of the pyrophoric reagent.

  • Dissolution: Dissolve the pivaloyl-protected sphingolipid (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of 0.1 M in a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C or -78 °C in an ice or dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of LiAlH4 in THF (e.g., 1.0 M solution, 1.5-3.0 equiv.) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C and cautiously add, in sequence, water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH4 used in grams. This should produce a granular precipitate that is easy to filter.

  • Workup: Stir the resulting suspension for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by silica gel chromatography.

Data Presentation

The following table summarizes typical conditions for pivaloyl group removal, though optimization for specific sphingolipid substrates is highly recommended.

Method Reagent(s) Solvent Temperature Typical Reaction Time Potential Issues
Basic Hydrolysis NaOMe or K2CO3MeOH, MeOH/THFRoom Temp. to Reflux2 - 24 hoursIncomplete reaction, Acyl migration, Backbone degradation
Reductive Cleavage LiAlH4Anhydrous THF-78 °C to Room Temp.1 - 12 hoursOver-reduction of other functional groups, Pyrophoric reagent
Reductive Cleavage DIBAL-HAnhydrous CH2Cl2 or Toluene-78 °C to Room Temp.1 - 6 hoursCan sometimes stop at the aldehyde stage if not driven to completion

Visualizations

Experimental Workflow for Pivaloyl Group Removal

G cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification cluster_end Final Product start Pivaloyl-Protected Sphingolipid deprotection Choose Deprotection Method (Base or Reductive) start->deprotection monitoring Monitor by TLC/LC-MS deprotection->monitoring workup Quench Reaction Neutralize (if needed) monitoring->workup Upon Completion extraction Aqueous Workup/ Extraction workup->extraction purification Column Chromatography extraction->purification end Deprotected Sphingolipid purification->end

Caption: General workflow for the deprotection of a pivaloyl group from a sphingolipid.

Potential Side Reaction: Acyl Migration

Caption: Acyl migration of a pivaloyl group under basic conditions.

References

optimizing reaction conditions for N-Boc-1-pivaloyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-1-pivaloyl-D-erythro-sphingosine. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and use.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in research?

A1: this compound is primarily used as a key intermediate in the chemical synthesis of complex sphingolipids, such as ceramides (B1148491) and glycosphingolipids. The Boc (tert-butyloxycarbonyl) group protects the amine at the C2 position, while the pivaloyl group selectively protects the primary hydroxyl group at the C1 position. This orthogonal protection scheme allows for specific modifications at the C3 hydroxyl group, followed by deprotection and further functionalization at the C1 and C2 positions to yield a variety of sphingolipid analogues for biological studies.

Q2: Why is selective protection of the C1 hydroxyl group important?

A2: D-erythro-sphingosine has two hydroxyl groups at the C1 and C3 positions. Selective protection of the primary C1 hydroxyl group is crucial for directing subsequent reactions, such as acylation or glycosylation, to the secondary C3 hydroxyl group. The bulky pivaloyl group is well-suited for selectively reacting with the less sterically hindered primary hydroxyl group.

Q3: What are the key steps in the synthesis of this compound?

A3: The synthesis is typically a two-step process:

  • N-Boc Protection: The amino group of D-erythro-sphingosine is protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

  • Selective O-Pivaloylation: The primary hydroxyl group at the C1 position of N-Boc-D-erythro-sphingosine is then selectively acylated using pivaloyl chloride.

Troubleshooting Guides

N-Boc Protection of D-erythro-sphingosine

Q4: I am observing a low yield during the N-Boc protection step. What are the possible causes and solutions?

A4: Low yields in the N-Boc protection of sphingosine (B13886) can be attributed to several factors. Please refer to the table below for potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Recommendations
Incomplete reaction - Increase reaction time. - Ensure adequate stirring to overcome solubility issues. - Slightly increase the molar excess of Boc₂O (e.g., from 1.1 to 1.5 equivalents).
Suboptimal pH - Maintain a basic pH (around 8-10) by using a suitable base like triethylamine (B128534) (TEA) or sodium bicarbonate. The amine needs to be in its free base form to be nucleophilic.
Poor solubility of sphingosine - Use a co-solvent system such as dioxane/water or THF/water to improve solubility.
Formation of di-Boc byproduct - While less common for primary amines, it can occur with a large excess of Boc₂O and prolonged reaction times. Use a moderate excess of Boc₂O (1.1-1.2 equivalents).

Q5: My purified product shows impurities after the N-Boc protection. How can I improve the purification?

A5: Purification of N-Boc-D-erythro-sphingosine is typically achieved by column chromatography on silica (B1680970) gel.

Issue Troubleshooting Recommendations
Co-elution of product and starting material - Use a less polar solvent system initially to ensure the product remains on the column while the less polar impurities are eluted. A gradient elution from hexane/ethyl acetate (B1210297) to pure ethyl acetate or ethyl acetate/methanol is often effective.
Streaking of the product on the TLC plate - Add a small amount of triethylamine (0.1-1%) to the eluent to suppress the ionization of any residual amine groups on the silica gel.
Presence of unreacted Boc₂O - Unreacted Boc₂O and its byproducts can be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) before column chromatography.
Selective O-Pivaloylation of N-Boc-D-erythro-sphingosine

Q6: The pivaloylation reaction is slow and incomplete. How can I drive it to completion?

A6: Incomplete pivaloylation can be a common issue. Consider the following adjustments.

Potential Cause Troubleshooting Recommendations
Insufficient activation - Ensure a suitable base, such as pyridine (B92270) or triethylamine with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is used. DMAP is an effective acylation catalyst.
Steric hindrance - While pivaloyl chloride is selective for the primary hydroxyl group, the reaction can still be sluggish due to the bulky pivaloyl group. Increase the reaction temperature (e.g., from room temperature to 40-50 °C) and reaction time.
Reagent degradation - Use freshly opened or distilled pivaloyl chloride as it is sensitive to moisture.

Q7: I am observing the formation of a di-pivaloylated byproduct. How can I improve the selectivity for the C1 hydroxyl group?

A7: Formation of the di-pivaloylated product indicates over-reaction. To enhance selectivity for the C1 position, refer to the following table.

Potential Cause Troubleshooting Recommendations
Excess pivaloyl chloride - Reduce the amount of pivaloyl chloride to 1.05-1.1 equivalents.
High reaction temperature or prolonged reaction time - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely by TLC. Quench the reaction as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: N-Boc Protection of D-erythro-sphingosine
  • Dissolve D-erythro-sphingosine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Add triethylamine (TEA) (1.5 eq) to the solution and stir.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Protocol 2: Selective 1-O-Pivaloylation of N-Boc-D-erythro-sphingosine
  • Dissolve N-Boc-D-erythro-sphingosine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or pyridine.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Quantitative Data Summary

Parameter N-Boc Protection 1-O-Pivaloylation
Key Reagents Di-tert-butyl dicarbonate, TriethylaminePivaloyl chloride, DMAP
Solvent Dioxane/Water or THF/WaterDichloromethane or Pyridine
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 4 - 6 hours12 - 16 hours
Typical Molar Equivalents Sphingosine: 1, Boc₂O: 1.1, TEA: 1.5N-Boc-Sphingosine: 1, Pivaloyl Chloride: 1.1, DMAP: 0.1
Typical Yield 85 - 95%70 - 85%

Visualizations

experimental_workflow start D-erythro-sphingosine step1 N-Boc Protection (Boc)₂O, TEA Dioxane/Water, RT start->step1 intermediate N-Boc-D-erythro-sphingosine step1->intermediate step2 Selective 1-O-Pivaloylation Pivaloyl Chloride, DMAP DCM, 0°C to RT intermediate->step2 final_product N-Boc-1-pivaloyl- D-erythro-sphingosine step2->final_product

Caption: Synthetic workflow for this compound.

signaling_pathway cluster_synthesis Synthesis of Bioactive Sphingolipids cluster_signaling Cellular Signaling protected_sph N-Boc-1-pivaloyl- D-erythro-sphingosine ceramide Ceramide Analogues protected_sph->ceramide Acylation at C3 & Deprotection complex_sl Complex Sphingolipids (e.g., Glycosphingolipids) ceramide->complex_sl Glycosylation apoptosis Apoptosis ceramide->apoptosis proliferation Cell Proliferation complex_sl->proliferation inflammation Inflammation complex_sl->inflammation

Caption: Role as a precursor in synthesizing signaling molecules.

preventing side reactions during sphingosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during sphingosine (B13886) synthesis. Our goal is to help you prevent and troubleshoot side reactions, ensuring the successful synthesis of high-purity sphingosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the chemical synthesis of sphingosine?

A1: The most prevalent side reactions include:

  • Lack of Stereocontrol: Formation of undesired stereoisomers (e.g., L-threo, D-threo, L-erythro) is a primary challenge, as the biological activity of sphingolipids is highly dependent on their stereochemistry.[1][2][3]

  • Epimerization: The chiral centers in sphingosine are susceptible to epimerization, particularly under harsh reaction conditions, leading to a mixture of diastereomers that can be difficult to separate.[4][5]

  • Protecting Group-Related Side Reactions: The introduction and removal of protecting groups can lead to unwanted reactions, such as incomplete deprotection or reaction at other sites of the molecule.[6][7][8]

  • Formation of Byproducts: Undesired byproducts can form during various steps of the synthesis, complicating purification and reducing the overall yield. For example, during the cleavage of sphingolipids to obtain sphingosine, O-methyl ethers can be formed as byproducts.

Q2: How can I control the stereochemistry to synthesize the biologically active D-erythro-sphingosine?

A2: Achieving high stereoselectivity is crucial. Key strategies include:

  • Chiral Starting Materials: Utilizing chiral precursors such as L-serine or carbohydrates can provide a stereochemical scaffold for the synthesis.[9][10]

  • Asymmetric Reactions: Employing stereoselective reactions like Sharpless asymmetric dihydroxylation or epoxidation can introduce the desired stereocenters with high fidelity.[1][10]

  • Diastereoselective Reduction: The reduction of a ketone intermediate is a critical step where the choice of reducing agent can significantly influence the diastereomeric ratio. For instance, the highly diastereoselective reduction of a peptidyl ketone with LiAl(O-t-Bu)3H has been shown to be effective.[9]

Q3: What are the best practices for using protecting groups in sphingosine synthesis?

A3: Effective use of protecting groups is fundamental to avoiding side reactions.[8] Best practices include:

  • Orthogonal Protection: Employ protecting groups that can be removed under different conditions to allow for selective deprotection without affecting other parts of the molecule.[8]

  • Mindful Deprotection: Choose deprotection methods that are mild enough to avoid epimerization or other unwanted side reactions. For example, the use of PMe3 for azide (B81097) reduction has been found to be more advantageous than other methods in certain syntheses.[11]

  • Judicious Selection: Select protecting groups that are stable under the reaction conditions of subsequent steps. For instance, the azido (B1232118) group is often a better protecting group for the amine than N-tetrachlorophthaloyl (N-TCP) during glycosylation reactions.[12]

Troubleshooting Guides

Issue 1: Poor Stereoselectivity and Formation of Diastereomers

Symptoms:

  • NMR or other spectroscopic analyses show a mixture of diastereomers.

  • Purification by chromatography yields multiple, difficult-to-separate isomers.

  • The final product exhibits low biological activity.

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect choice of reducing agent for ketone reduction. Use a bulky reducing agent to favor the formation of the erythro isomer. For example, a highly diastereoselective reduction can be achieved with LiAl(O-t-Bu)3H.[9]
Epimerization during reaction steps. Avoid harsh acidic or basic conditions and high temperatures. Monitor reaction times carefully to prevent prolonged exposure to conditions that may induce epimerization.[4][5]
Suboptimal chiral catalyst or auxiliary. Ensure the chiral catalyst or auxiliary is of high purity and used under the recommended conditions. Consider screening different chiral ligands or auxiliaries to optimize stereoselectivity.
Issue 2: Incomplete Deprotection or Unwanted Side Reactions During Deprotection

Symptoms:

  • Mass spectrometry indicates the presence of partially protected intermediates in the final product.

  • Formation of unexpected byproducts after the deprotection step.

  • Low yield of the final deprotected sphingosine.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient deprotection reagent or conditions. Increase the reaction time, temperature, or concentration of the deprotection reagent. However, be cautious of potential side reactions with harsher conditions. Consider switching to a different deprotection strategy.
Protecting group is too stable for the chosen deprotection method. Select a protecting group that is more labile under the desired deprotection conditions. For example, if acidic conditions are causing side reactions, consider a protecting group that can be removed by hydrogenolysis.[7]
Unintended reactions during deprotection. During the removal of a silyl (B83357) group with TBAF, unintended benzoyl deprotection has been observed. Modifying the solvent or reaction conditions may prevent this.[6] Using milder deprotection agents like PMe3 for azide reduction can prevent the formation of byproducts.[11]

Quantitative Data Summary

Table 1: Comparison of Reported Yields for D-erythro-sphingosine Synthesis

Starting MaterialKey Reaction StepsOverall Yield (%)Reference
N-Boc-L-serinePalladium-catalyzed coupling, Diastereoselective reduction71% over 6 steps[9]
Phytosphingosine (B30862)Conversion to cyclic sulfate (B86663), Regioselective azidationHigh Yield (specific % not stated)[1]
Sugar PrecursorsWittig olefination, Nucleophilic substitution with azideNot specified[10]

Note: Direct comparison of yields can be challenging due to variations in the number of steps and reporting standards. This table provides a general overview from the cited literature.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of D-erythro-sphingosine from N-Boc-L-serine

This protocol is a summary of the key steps described by P. V. Ramachandran, et al.[9]

  • Thiophenyl Ester Formation: Convert N-Boc-O-TBS L-serine to its thiophenyl ester.

  • Palladium-Catalyzed Coupling: Couple the thiophenyl ester with E-1-pentadecenyl boronic acid in the presence of a palladium catalyst and copper(I) mediator. This step should be performed under racemization-free conditions.

  • Diastereoselective Reduction: Reduce the resulting peptidyl ketone with LiAl(O-t-Bu)3H to achieve high diastereoselectivity for the D-erythro isomer.

  • Deprotection: Remove the protecting groups under appropriate conditions to yield D-erythro-sphingosine.

Visualizing Sphingosine's Role: Signaling Pathways

Sphingosine and its phosphorylated derivative, sphingosine-1-phosphate (S1P), are critical signaling molecules involved in various cellular processes, including apoptosis (programmed cell death).[13]

Sphingosine_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Hydrolysis Sphingosine Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK Phosphorylation Apoptosis_Pro Pro-Apoptotic Pathways Sphingosine->Apoptosis_Pro Promotes S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1PR1-5) S1P->S1PR Extracellular Binding Survival_Anti Anti-Apoptotic Pathways S1PR->Survival_Anti Ceramidase->Sphingosine SphK->S1P Survival_Anti->Apoptosis_Pro Inhibits S1P_Signaling_Pathway cluster_downstream Downstream Effectors cluster_cellular_response Cellular Responses S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1PR1-5) G-protein coupled S1P->S1PR Binds G_proteins G-proteins (Gαi, Gαq, Gα12/13) S1PR->G_proteins Activates PLC PLC G_proteins->PLC PI3K PI3K G_proteins->PI3K Ras_MAPK Ras/MAPK Pathway G_proteins->Ras_MAPK Rho Rho G_proteins->Rho Proliferation Cell Proliferation & Survival PI3K->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K->Apoptosis_Inhibition Ras_MAPK->Proliferation Migration Cell Migration Rho->Migration

References

stability issues of N-Boc-1-pivaloyl-D-erythro-sphingosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Boc-1-pivaloyl-D-erythro-sphingosine in solution. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My experimental results are inconsistent when using this compound. Could this be a stability issue?

A: Yes, inconsistent results can be a sign of compound degradation. This compound, like many protected sphingolipid derivatives, can be sensitive to certain chemical conditions. The primary points of instability are the N-Boc (tert-butyloxycarbonyl) and the O-pivaloyl protecting groups, which are susceptible to cleavage.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A: The main factors contributing to the degradation of this compound are:

  • Acidic pH: The N-Boc group is notoriously labile under acidic conditions. Exposure to strong acids, and even milder acidic conditions over time, can lead to its removal, exposing the free amine.

  • Elevated Temperatures: Heating solutions containing N-Boc-protected compounds can promote the cleavage of the Boc group, especially in the presence of water.

  • Strongly Basic Conditions: While the N-Boc group is generally stable to bases, the pivaloyl ester group can be susceptible to hydrolysis under strongly basic conditions, leading to the formation of N-Boc-D-erythro-sphingosine.

Q3: I need to dissolve this compound for my assay. What solvents are recommended, and which should I avoid?

A: It is crucial to select a solvent that ensures solubility without promoting degradation.

  • Recommended Solvents: Aprotic organic solvents are generally preferred for creating stock solutions. These include:

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Ethyl acetate

  • Solvents to Use with Caution: Protic solvents like ethanol (B145695) and methanol (B129727) can be used for preparing working solutions, but these solutions should be prepared fresh and used promptly. Long-term storage in protic solvents is not recommended.

  • Solvents/Solutions to Avoid:

    • Aqueous solutions with acidic pH.

    • Solutions containing strong acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)) unless deprotection is the intended outcome.

    • Strongly basic aqueous solutions.

Q4: How should I store my stock solution of this compound?

A: For maximum stability, stock solutions should be stored under the following conditions:

  • Solvent: Prepare stock solutions in a high-quality, anhydrous aprotic solvent like DMSO or DMF.

  • Temperature: Store at -20°C or lower. Some suppliers recommend storage in a freezer.

  • Inert Atmosphere: For long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation and moisture absorption.

  • Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

ConditionSolvent SystemTemperatureExpected StabilityPotential Degradation Pathway
Acidic Aqueous buffers (pH < 6)Room TemperatureLow Cleavage of N-Boc group
Aprotic organic + strong acid (e.g., TFA)Room TemperatureVery Low Rapid cleavage of N-Boc group
Neutral Aprotic organic (e.g., DMSO, DMF)-20°CHigh Minimal degradation expected
Aprotic organic (e.g., DMSO, DMF)Room TemperatureModerate Slow degradation possible over time
Protic organic (e.g., Ethanol)Room TemperatureLow to Moderate Prepare fresh, use promptly
Basic Aqueous buffers (pH > 8)Room TemperatureModerate Potential for pivaloyl ester hydrolysis
Aprotic organic + strong baseRoom TemperatureLow Pivaloyl ester hydrolysis
Thermal Water90-100°CVery Low Cleavage of N-Boc group[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Solvent System

This protocol outlines a general method for researchers to determine the stability of the compound in their experimental buffer or solvent system.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a minimal amount of a suitable anhydrous aprotic solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution to the final desired concentration in the solvent system or buffer you intend to test.

    • Prepare multiple identical aliquots.

  • Incubation:

    • Store the aliquots under the desired experimental conditions (e.g., room temperature, 37°C, etc.).

    • Include a control aliquot stored at -80°C in an anhydrous aprotic solvent.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take one aliquot from the experimental condition and one from the control.

    • Immediately quench any potential reaction by freezing or by adding a suitable quenching agent if applicable.

  • Analysis of Degradation:

    • Analyze the samples by a suitable analytical method to quantify the amount of intact this compound and detect potential degradation products.

    • Recommended Analytical Techniques:

      • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a suitable gradient of water/acetonitrile or water/methanol, both with a neutral or slightly basic modifier (e.g., ammonium (B1175870) acetate). Monitor the elution profile with a UV detector or a mass spectrometer (LC-MS).

      • Thin-Layer Chromatography (TLC): Spot the samples on a silica (B1680970) gel plate and develop with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). Visualize the spots using a suitable stain (e.g., phosphomolybdic acid or potassium permanganate).

  • Data Interpretation:

    • Compare the peak area (HPLC) or spot intensity (TLC) of the parent compound in the experimental samples to the control sample at each time point.

    • A decrease in the amount of the parent compound over time indicates instability.

    • The appearance of new peaks/spots suggests the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Concentrated Stock in Anhydrous Aprotic Solvent test_sol Dilute to Final Concentration in Test Solvent/Buffer stock->test_sol aliquot Create Multiple Aliquots test_sol->aliquot exp_cond Incubate at Experimental Conditions (e.g., RT, 37°C) aliquot->exp_cond control Store Control at -80°C aliquot->control sampling Collect Samples at Defined Time Points exp_cond->sampling control->sampling analytical Analyze by HPLC or TLC sampling->analytical interpretation Compare to Control and Quantify Degradation analytical->interpretation

Caption: Workflow for Assessing Compound Stability.

degradation_pathways cluster_acid Acidic Conditions cluster_base Basic Conditions parent This compound (Intact Compound) acid_product 1-pivaloyl-D-erythro-sphingosine (N-Boc Cleavage) parent->acid_product H+ / Heat base_product N-Boc-D-erythro-sphingosine (O-Pivaloyl Hydrolysis) parent->base_product OH-

Caption: Potential Degradation Pathways.

References

Technical Support Center: Purification of N-Boc-1-pivaloyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-1-pivaloyl-D-erythro-sphingosine. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification methods for this compound and related protected sphingosine (B13886) derivatives are flash column chromatography on silica (B1680970) gel and recrystallization.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: A common impurity is the threo diastereomer, which can form during the synthesis.[1] Other potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a standard method for monitoring the separation of this compound from impurities. Visualization can be achieved using UV light, potassium permanganate (B83412) stain, or an acidic vanillin (B372448) solution followed by heating.

Q4: What is a suitable storage condition for the purified this compound?

A4: As with many protected amino alcohol derivatives, it is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) to prevent degradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after column chromatography Compound is still on the column: The solvent system may not be polar enough to elute the product.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate (B1210297) gradient, increase the percentage of ethyl acetate. A small amount of methanol (B129727) can also be added to the mobile phase to increase polarity.
Compound is co-eluting with impurities: The solvent system may be too polar, resulting in poor separation.Decrease the polarity of the mobile phase to improve separation. Run a new TLC with various solvent systems to find the optimal separation conditions before proceeding with the column.
Compound degradation on silica gel: The slightly acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds.Consider using deactivated silica gel (by adding a small percentage of triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina.
Product is an oil and will not crystallize Presence of impurities: Even small amounts of impurities can inhibit crystallization.Re-purify the material using column chromatography to ensure high purity.
Inappropriate solvent system: The chosen solvent or solvent mixture is not suitable for inducing crystallization.Experiment with different solvent systems. For N-Boc protected compounds, starting with a non-polar solvent like n-hexane or cyclohexane (B81311) and adding a small amount of a more polar co-solvent can be effective. Seeding with a small crystal of the pure compound can also initiate crystallization.
Multiple spots on TLC of the purified product Incomplete purification: The column chromatography conditions were not optimal for separating all impurities.Re-run the column chromatography using a shallower gradient or a different solvent system identified through TLC optimization.
Compound degradation: The compound may be degrading on the TLC plate or during workup.Spot the TLC plate and develop it immediately. Ensure that the workup and purification steps are performed promptly and at appropriate temperatures.
Presence of the threo diastereomer in the final product Incomplete separation during chromatography: The diastereomers may have very similar Rf values, making separation difficult.Use a longer column, a shallower solvent gradient, or a different solvent system to improve resolution. Multiple chromatographic purifications may be necessary. In some cases, preparative HPLC may be required for complete separation.

Quantitative Data Summary

The following table summarizes typical purification outcomes for compounds structurally similar to this compound. These values should be considered as a starting point for optimization.

Purification Method Compound Eluent/Solvent System Yield Purity
Gravity Column Chromatographyerythro allylic alcohol (precursor to a protected sphingosine)Hexane/Ethyl Acetate (5:1)62%>90% (separated from 10% threo byproduct)[1]
Dry Flash Column ChromatographyD-erythro-sphinganineHexane/Ethyl Acetate (2:1)87%High
RecrystallizationD-erythro-sphinganineEthyl Acetate-Crystalline solid
RecrystallizationN-Boc-L-phenylalaninen-Hexane or Cyclohexane (after seeding)87.5-89.8%99.1-99.3%

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane/Ethyl Acetate 9:1).

  • Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane (B109758) or the initial eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Dissolution: Dissolve the purified (or semi-purified) this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate, or a mixture of a polar solvent like acetone (B3395972) and a non-polar solvent like hexane).

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator.

  • Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Low Purity after Initial Purification Impurity_Type Identify Impurity Type (TLC/NMR) Start->Impurity_Type Diastereomer Threo Diastereomer Present Impurity_Type->Diastereomer Diastereomer Other_Impurity Other Impurities Impurity_Type->Other_Impurity Other Optimize_Column Optimize Column Chromatography (Shallow Gradient, Different Solvent) Diastereomer->Optimize_Column Repeat_Column Repeat Column Chromatography Other_Impurity->Repeat_Column Prep_HPLC Consider Preparative HPLC Optimize_Column->Prep_HPLC If separation is still poor Recrystallization Attempt Recrystallization Repeat_Column->Recrystallization

Caption: Decision tree for troubleshooting low purity issues.

References

Technical Support Center: D-erythro-sphingosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of D-erythro-sphingosine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to maintaining stereochemical integrity, particularly avoiding racemization, during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the asymmetric synthesis of D-erythro-sphingosine, and what are the primary risks of racemization associated with them?

A1: The most prevalent chiral starting materials are L-serine and various carbohydrates like D-galactose.[1] When starting with L-serine, the primary risk of racemization is the deprotonation of the α-carbon (the carbon bearing the amino and carboxyl groups), especially under basic conditions or during activation of the carboxyl group. Protecting the α-amino group is a critical first step to mitigate this risk.[2]

Q2: How do protecting groups help in preventing racemization?

A2: Protecting groups are essential for preventing unwanted side reactions and maintaining stereochemical integrity.[3][4] For the α-amino group, protectors like tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethyloxycarbonyl (Fmoc) prevent the nitrogen lone pair from participating in reactions that could lead to racemization.[2][5] They also influence the stereochemical outcome of subsequent reaction steps, such as the reduction of an adjacent ketone.[6] Hydroxyl groups are typically protected as benzyl (B1604629) (Bzl) or silyl (B83357) ethers to prevent them from interfering with reactions at other sites.

Q3: My synthesis involves the reduction of an α-amino ketone. How can I control the stereochemistry to favor the desired erythro diastereomer?

A3: The diastereoselective reduction of α-amino ketones is a critical step where stereochemistry is often set. To achieve the erythro (anti) configuration, chelation-controlled reduction is the preferred method.[7] This typically involves using a reducing agent with a metal cation that can coordinate with both the carbonyl oxygen and the nitrogen of the amino group (or its protecting group). Reagents like zinc borohydride (B1222165) are effective for this purpose.[7][8] The resulting cyclic intermediate sterically directs the hydride attack to produce the desired erythro amino alcohol.

Q4: I am using an olefination reaction to construct the C4-C5 double bond. Which reaction is recommended for high (E)-selectivity?

A4: The Julia-Kocienski olefination is a highly reliable and widely used method for the stereoselective synthesis of (E)-alkenes.[9][10] This reaction involves coupling a heteroaryl sulfone with an aldehyde under basic conditions and generally shows high tolerance for various functional groups and provides excellent (E)-selectivity, which is crucial for the sphingosine (B13886) backbone.[11][12]

Q5: How can I accurately determine the enantiomeric and diastereomeric purity of my synthetic sphingosine?

A5: Several methods are available for assessing stereochemical purity. A common and reliable technique is the derivatization of the amino alcohol with a chiral agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl), to form diastereomeric esters.[1][13] These diastereomers can then be distinguished and quantified using ¹H or ¹⁹F NMR spectroscopy or by HPLC, allowing for the precise calculation of enantiomeric excess (ee) and diastereomeric ratio (dr).[13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low diastereoselectivity (significant formation of threo isomer) during α-amino ketone reduction. 1. Non-optimal reducing agent used.2. The nitrogen protecting group does not promote chelation.3. Reaction temperature is too high.1. Employ a chelation-controlled reduction strategy. Use reagents like zinc borohydride (Zn(BH₄)₂) or other Lewis acidic hydride reagents.[7][8]2. Ensure the protecting group on the nitrogen allows for chelation. While Boc is common, its ability to chelate can be substrate-dependent. Consider alternative strategies if issues persist.3. Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.
Poor (E/Z) selectivity in the olefination step to form the C4-C5 double bond. 1. Use of a less stereoselective olefination method (e.g., standard Wittig reaction).2. Incorrect choice of base or solvent for the Julia-Kocienski olefination.1. Switch to the Julia-Kocienski olefination, which is known for its high (E)-selectivity.[11]2. For the Julia-Kocienski reaction, common bases include KHMDS or NaHMDS in solvents like THF or DME. The reaction conditions can be optimized to improve selectivity.[9]
Epimerization observed at the C2 center (α to the amino group) during synthetic manipulations. 1. Exposure of the α-carbon to strong basic conditions, especially if the nitrogen is not adequately protected.2. The activation method for an adjacent carboxyl group (if present in the synthetic intermediate) is too harsh.1. Avoid strong bases whenever possible. If their use is necessary, perform the reaction at low temperatures for a short duration.2. Use mild coupling reagents for amide bond formation. Ensure the α-amino group is protected with a robust group like Boc or Cbz during these steps.
Difficulty in achieving high enantiomeric excess (>99% ee) in the final product. 1. The initial chiral starting material (e.g., L-serine) was not enantiomerically pure.2. Minor racemization occurred at one or more steps throughout the multi-step synthesis.1. Verify the enantiomeric purity of the starting material before beginning the synthesis.2. Re-evaluate each step where racemization is possible (e.g., steps involving base, activation of stereocenter-adjacent groups). Consider recrystallization of a suitable chiral intermediate to upgrade the enantiomeric excess.

Quantitative Data Summary

The stereochemical outcome is paramount in D-erythro-sphingosine synthesis. The table below summarizes reported stereoselectivity for key transformations from different synthetic approaches.

Synthetic Strategy Key Stereoselective Step Reagents/Catalyst Reported Stereoselectivity Reference
From L-SerineDiastereoselective Ketone ReductionZn(BH₄)₂High anti-selectivity[7]
Asymmetric Aldol AdditionLithiated Bislactim Ethercyclo-(L-Val-Gly)Diastereomeric Ratio >95:5[14]
Asymmetric Sulfur YlideAsymmetric EpoxidationChiral Sulfur YlideCompletely stereoselective[15]
Sharpless EpoxidationAsymmetric EpoxidationTi(OiPr)₄, Diethyl Tartrate (DET)Typically >95% ee[16][17]

Key Experimental Protocol

Diastereoselective Reduction of an N-Boc-α-amino Ketone to the erythro-Amino Alcohol

This protocol describes a general procedure for the chelation-controlled reduction of an N-Boc protected α-amino ketone, a common intermediate in sphingosine synthesis, to yield the desired erythro diastereomer.

Materials:

  • N-Boc-α-amino ketone intermediate

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Zinc chloride (ZnCl₂), anhydrous

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of Zinc Borohydride Solution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve anhydrous ZnCl₂ (1.5 equivalents relative to the ketone) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Slowly add NaBH₄ (3.0 equivalents) portion-wise to the stirred ZnCl₂ solution.

  • Allow the mixture to stir at 0 °C for 1 hour to form the zinc borohydride reagent in situ.

  • Reduction Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve the N-Boc-α-amino ketone (1.0 equivalent) in a mixture of anhydrous THF and MeOH (typically a 4:1 ratio).

  • Cool the ketone solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the pre-formed zinc borohydride solution from step 3 to the ketone solution via cannula.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NaHCO₃ at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure erythro-amino alcohol.

  • Characterization: Confirm the stereochemistry and purity of the product using NMR spectroscopy (e.g., by analyzing coupling constants or after conversion to a Mosher's ester derivative) and compare with literature data.

Visualizations

Logic Diagram for Synthetic Route Selection

G start Start: Synthesize D-erythro-sphingosine chiral_pool Use Chiral Pool? start->chiral_pool l_serine L-Serine Available? chiral_pool->l_serine Yes asym_cat Use Asymmetric Catalysis? chiral_pool->asym_cat No carbohydrate Carbohydrate Available? l_serine->carbohydrate No route1 Route 1: L-Serine -> Ketone -> Chelation-Controlled Reduction l_serine->route1 Yes route2 Route 2: Carbohydrate -> Aldehyde -> Asymmetric Addition carbohydrate->route2 Yes carbohydrate->asym_cat No end_node Synthesize Target Molecule route1->end_node route2->end_node route3 Route 3: Sharpless Epoxidation of Allylic Alcohol asym_cat->route3 Yes route3->end_node

Caption: Decision workflow for selecting a synthetic strategy.

Chelation-Controlled Reduction Pathway

Caption: Simplified mechanism of chelation-controlled reduction.

Influence of Protecting Groups on Reduction Selectivity

G cluster_0 Protecting Group (PG) Choice sub α-amino ketone pg_choice PG Choice chelating chelating pg_choice->chelating Chelating PG (e.g., Boc) non_chelating non_chelating pg_choice->non_chelating Bulky, Non-Chelating PG chelation_model Chelation Model (Cram) chelating->chelation_model Reduction with Zn(BH4)2 felkin_anh_model Felkin-Anh Model non_chelating->felkin_anh_model Reduction with Bulky Hydride (L-Selectride®) erythro erythro (anti product) chelation_model->erythro threo threo (syn product) felkin_anh_model->threo

Caption: How protecting groups direct reduction stereochemistry.

References

Validation & Comparative

A Comparative Guide to N-Boc and N-Fmoc Protection in D-erythro-sphingosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical consideration in the multi-step synthesis of complex biomolecules like D-erythro-sphingosine. The choice between the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the C2 amino functionality can significantly impact the overall efficiency, yield, and purification strategy of the synthesis. This guide provides an objective comparison of the N-Boc and N-Fmoc protection strategies in the context of D-erythro-sphingosine synthesis, supported by experimental data and detailed protocols.

Core Principles: A Comparison of N-Boc and N-Fmoc Strategies

The fundamental difference between the N-Boc and N-Fmoc strategies lies in their orthogonal deprotection conditions. The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), while the Fmoc group is removed with a mild base, most commonly piperidine (B6355638). This orthogonality allows for selective deprotection without affecting other protecting groups sensitive to the alternative conditions.

N-Boc Protection:

  • Advantages: The starting material, Boc-L-serine, is commercially available and relatively inexpensive. The protection and deprotection steps are generally high-yielding and well-established in organic synthesis.

  • Disadvantages: The acidic conditions required for Boc deprotection may not be suitable for substrates containing other acid-sensitive functional groups.

N-Fmoc Protection:

  • Advantages: The mild basic deprotection conditions are compatible with a wider range of acid-sensitive protecting groups, offering greater flexibility in the overall synthetic design.

  • Disadvantages: Fmoc-protected starting materials can be more expensive. The dibenzofulvene byproduct generated during deprotection needs to be effectively scavenged to prevent side reactions.

Quantitative Data Comparison

StepN-Boc Protection StrategyN-Fmoc Protection Strategy (Estimated)
N-Protection of L-serine Commercially available as Boc-L-serine~95%
Subsequent Synthetic Steps (multi-step) High yields reported for various transformationsYields are substrate and reaction dependent
N-Deprotection >95% (Acidic conditions, e.g., TFA or HCl)~95% (Basic conditions, e.g., Piperidine in DMF)
Overall Yield (from protected serine) A concise 6-step synthesis reports an overall yield of 71% from N-Boc-L-serine.[1]Overall yield is dependent on the specific synthetic route.

Note: The yields for the N-Fmoc strategy are estimated based on typical yields for Fmoc protection and deprotection of amino alcohols in multi-step syntheses, as a direct sphingosine (B13886) synthesis route with detailed yields for these specific steps was not found in the surveyed literature.

Experimental Protocols

N-Boc Protection Strategy

A common route to D-erythro-sphingosine utilizing N-Boc protection starts from commercially available N-Boc-L-serine.

Representative N-Boc Deprotection Protocol:

  • Dissolve the N-Boc protected D-erythro-sphingosine intermediate in a suitable solvent such as dichloromethane (B109758) (DCM) or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) or hydrochloric acid (e.g., 4M in dioxane).

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.

N-Fmoc Protection Strategy

The synthesis of D-erythro-sphingosine can also be envisioned using an N-Fmoc protection strategy, which would be particularly advantageous if other acid-sensitive protecting groups are employed in the synthesis.

Representative N-Fmoc Protection Protocol:

  • Dissolve D-erythro-sphingosine in a mixture of dioxane and water.

  • Add a base such as sodium bicarbonate or triethylamine.

  • Add a solution of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in dioxane dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Representative N-Fmoc Deprotection Protocol:

  • Dissolve the N-Fmoc protected D-erythro-sphingosine intermediate in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct and obtain the free amine.

Visualizing the Synthetic Workflows

The following diagrams illustrate the general workflows for the N-Boc and N-Fmoc protection strategies in the synthesis of D-erythro-sphingosine.

NBoc_Synthesis_Workflow start L-Serine boc_protection N-Boc Protection start->boc_protection intermediate N-Boc-L-Serine boc_protection->intermediate multi_step Multi-Step Synthesis intermediate->multi_step protected_sphingosine N-Boc-D-erythro-sphingosine multi_step->protected_sphingosine deprotection N-Boc Deprotection (Acidic) protected_sphingosine->deprotection end D-erythro-sphingosine deprotection->end NFmoc_Synthesis_Workflow start L-Serine fmoc_protection N-Fmoc Protection start->fmoc_protection intermediate N-Fmoc-L-Serine fmoc_protection->intermediate multi_step Multi-Step Synthesis intermediate->multi_step protected_sphingosine N-Fmoc-D-erythro-sphingosine multi_step->protected_sphingosine deprotection N-Fmoc Deprotection (Basic) protected_sphingosine->deprotection end D-erythro-sphingosine deprotection->end Sphingolipid_Signaling cluster_de_novo De Novo Synthesis cluster_sphingomyelin_hydrolysis Sphingomyelin Hydrolysis Serine Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase Sphingosine D-erythro-sphingosine Ceramide->Sphingosine Ceramidase Ceramide_Signaling Ceramide Signaling (Apoptosis, Senescence, Inflammation) Ceramide->Ceramide_Signaling Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase S1P_Signaling S1P Signaling (Cell Survival, Proliferation, Migration) S1P->S1P_Signaling

References

A Comparative Guide to Pivaloyl vs. Acetyl Protecting Groups for Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis, particularly when working with complex and multifunctional molecules like sphingosine (B13886). Sphingosine, a foundational component of sphingolipids, possesses three reactive sites: a primary hydroxyl group, a secondary hydroxyl group, and a primary amino group. The differential reactivity of these groups necessitates a carefully planned protection strategy to achieve desired chemical transformations. This guide provides an objective comparison of two commonly employed acyl protecting groups, pivaloyl (Piv) and acetyl (Ac), for the protection of sphingosine's functional groups, supported by established chemical principles and extrapolated experimental data.

Introduction to Pivaloyl and Acetyl Protecting Groups

Both pivaloyl and acetyl groups are utilized to mask the reactivity of hydroxyl and amino functionalities by converting them into esters and amides, respectively. The choice between these two groups hinges on a trade-off between stability and ease of removal.

  • Acetyl Group (Ac): A small and sterically unhindered protecting group, readily introduced and removed under mild conditions. Its lability, however, can be a drawback in multi-step syntheses requiring harsh reaction conditions.

  • Pivaloyl Group (Piv): Characterized by a bulky tert-butyl moiety, the pivaloyl group offers significantly greater steric hindrance around the protected functional group. This steric bulk enhances stability towards a wide range of reagents and enzymatic degradation but necessitates more forcing conditions for its removal.[1][2]

Comparison of Pivaloyl and Acetyl Protecting Groups for Sphingosine

Due to the inherent nucleophilicity of the amino group, direct acylation of sphingosine with either pivaloyl chloride or acetic anhydride (B1165640) is expected to preferentially occur at the nitrogen atom, yielding the N-acylated product. O-acylation would require specific conditions, often involving prior N-protection.

Data Presentation

The following tables summarize the key comparative aspects of pivaloyl and acetyl protecting groups in the context of sphingosine chemistry. The quantitative data is extrapolated from general principles and data on similar amino alcohols due to a lack of direct side-by-side comparative studies on sphingosine in the available literature.

Table 1: Comparison of N-Pivaloyl-Sphingosine and N-Acetyl-Sphingosine

FeatureN-Pivaloyl-SphingosineN-Acetyl-Sphingosine (C2-Ceramide)
Reagent Pivaloyl chlorideAcetic anhydride or Acetyl chloride
Protection Yield (extrapolated) ~80-90%~90-95%
Reaction Time 1-3 hours0.5-2 hours
Stability to Acidic Conditions HighModerate
Stability to Basic Conditions HighLow to Moderate
Deprotection Conditions Strong acid (e.g., 6M HCl, reflux) or strong base (e.g., KOH, reflux)Mild base (e.g., K2CO3/MeOH) or mild acid (e.g., dilute HCl)
Advantages Robust protection, suitable for multi-step synthesis with harsh reagents.Mild introduction and removal, commercially available.
Disadvantages Harsh deprotection conditions may affect other functional groups.May not be stable under various synthetic conditions.

Table 2: Comparison of O-Pivaloyl and O-Acetyl Protection on N-Protected Sphingosine

FeatureO-Pivaloyl ProtectionO-Acetyl Protection
Reagent Pivaloyl chlorideAcetic anhydride
Catalyst DMAP, Pyridine (B92270)DMAP, Pyridine
Stability to Acidic Conditions HighModerate
Stability to Basic Conditions Moderate to HighLow
Deprotection Conditions Strong base (e.g., NaOH/MeOH) or reductive cleavage (e.g., LiAlH4)Mild base (e.g., NaOMe/MeOH - Zemplén deacetylation)
Key Advantage Greater stability allows for more diverse subsequent reactions.Easily removed without affecting more robust protecting groups (orthogonal strategy).
Key Disadvantage Removal requires harsher conditions which might impact the N-protecting group.Susceptible to acyl migration, especially between the two hydroxyl groups.

Experimental Protocols

The following are detailed, generalized methodologies for the protection and deprotection of sphingosine's functional groups. Researchers should optimize these protocols based on their specific substrates and desired outcomes.

Protocol 1: Selective N-Acetylation of Sphingosine

Objective: To selectively protect the amino group of sphingosine as an acetamide.

Materials:

  • D-erythro-Sphingosine

  • Acetic anhydride

  • Methanol (MeOH)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve sphingosine (1 equivalent) in a mixture of DCM and pyridine (10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-acetyl-D-erythro-sphingosine (C2 ceramide).

Protocol 2: Selective N-Pivaloylation of Sphingosine

Objective: To selectively protect the amino group of sphingosine with a pivaloyl group.

Materials:

  • D-erythro-Sphingosine

  • Pivaloyl chloride

  • Triethylamine (B128534) (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve sphingosine (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of pivaloyl chloride (1.1 equivalents) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water.

  • Separate the organic layer and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-pivaloyl-sphingosine.

Protocol 3: Deprotection of N-Acetyl-Sphingosine (Mild Basic Conditions)

Objective: To remove the acetyl group from N-acetyl-sphingosine.

Materials:

  • N-acetyl-sphingosine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water

  • Dowex 50W-X8 resin (H⁺ form)

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • Dissolve N-acetyl-sphingosine in a mixture of MeOH and water.

  • Add K₂CO₃ (2 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with Dowex 50W-X8 resin until the pH is ~7.

  • Filter the resin and wash with MeOH.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be further purified by extraction with EtOAc and subsequent crystallization or chromatography.

Protocol 4: Deprotection of N-Pivaloyl-Sphingosine (Strong Acidic Conditions)

Objective: To remove the robust pivaloyl group from N-pivaloyl-sphingosine.

Materials:

  • N-pivaloyl-sphingosine

  • 6M Hydrochloric acid (HCl)

  • Dioxane

  • Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-pivaloyl-sphingosine in dioxane.

  • Add an equal volume of 6M HCl.

  • Heat the mixture to reflux (typically 90-100 °C) for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acid with a NaOH solution until the pH is basic.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude sphingosine by column chromatography.

Mandatory Visualizations

Sphingosine Signaling Pathway

SphingosineSignaling cluster_synthesis Sphingolipid Metabolism cluster_receptors S1P Receptor Signaling Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT Ceramide Ceramide Sphinganine->Ceramide CerS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SK1/2 S1P->Sphingosine SPPase S1PR S1P Receptors (S1PR1-5) S1P->S1PR Binds G_protein G Proteins S1PR->G_protein Activation Downstream Downstream Effectors (e.g., Ras/ERK, PI3K/Akt, PLC) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Response

Caption: Overview of the sphingosine-1-phosphate (S1P) signaling pathway.

Orthogonal Protection Strategy for Sphingosine

OrthogonalProtection cluster_protection Protection Steps cluster_modification Modification & Deprotection Start Sphingosine N_Protected N-Protected Sphingosine (e.g., N-Boc, N-Cbz) Start->N_Protected 1. N-Protection N_O_Protected N, O-Diprotected Sphingosine N_Protected->N_O_Protected 2. O-Protection (Piv or Ac) Selective_Deprotection_O Selective O-Deprotection N_O_Protected->Selective_Deprotection_O 3. Reaction at unprotected site N_Protected_Modified Modified N-Protected Sphingosine Selective_Deprotection_O->N_Protected_Modified 4. Selective O-Deprotection Final_Deprotection Final Deprotection N_Protected_Modified->Final_Deprotection 5. Further Modification Final_Product Modified Sphingosine Derivative Final_Deprotection->Final_Product 6. N-Deprotection

Caption: Logical workflow for an orthogonal protection strategy of sphingosine.

Conclusion

The choice between pivaloyl and acetyl protecting groups for sphingosine is dictated by the specific requirements of the synthetic route. The acetyl group offers the advantage of mild installation and removal, making it suitable for syntheses with fewer steps or where harsh conditions can be avoided. Conversely, the pivaloyl group provides superior stability, rendering it the protecting group of choice for complex, multi-step syntheses where the protected functionality must endure a variety of reaction conditions.[1] The harsher conditions required for pivaloyl group removal necessitate careful planning to ensure the stability of other functional groups and protecting groups within the molecule, highlighting the importance of an orthogonal protection strategy. Researchers must weigh the need for stability against the desire for mild deprotection conditions to make an informed decision that optimizes the overall efficiency and success of their synthetic endeavors.

References

A Researcher's Guide to Orthogonal Protection of D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the strategic selection of protecting groups for polyfunctional molecules like D-erythro-sphingosine is paramount to achieving high yields and stereochemical purity. This guide provides a comparative analysis of alternative protecting group strategies for the amino and hydroxyl moieties of D-erythro-sphingosine, supported by experimental data and detailed protocols to aid in the design of efficient synthetic routes.

D-erythro-sphingosine, a fundamental component of sphingolipids, possesses three reactive functional groups: a C2 amino group, a C1 primary hydroxyl group, and a C3 secondary hydroxyl group. The selective manipulation of these sites is crucial for the synthesis of complex sphingolipids and their analogs, which are vital in studying cellular signaling pathways and developing novel therapeutics. Orthogonal protecting group strategies, which allow for the selective deprotection of one group in the presence of others, are therefore essential. This guide explores common and alternative protecting groups for the amino and hydroxyl functions of sphingosine (B13886), offering a comparative look at their performance based on reported synthetic yields and reaction conditions.

Comparison of Amino Group Protecting Strategies

The nucleophilic amino group at the C2 position is often the first site to be protected. The choice of the N-protecting group can significantly influence the reactivity of the hydroxyl groups and the overall success of the synthetic strategy. The most common protecting groups for amines are carbamates, such as Boc, Cbz, and Fmoc.

Protecting GroupProtection Reagent & ConditionsTypical Yield (%)Deprotection ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)(Boc)₂O, base (e.g., Et₃N, NaOH), solvent (e.g., CH₂Cl₂, THF)>95Strong acid (e.g., TFA, HCl in dioxane)Stable to a wide range of non-acidic conditions. Widely used due to its ease of introduction and clean deprotection.
Cbz (Carbobenzyloxy)Benzyl chloroformate, base (e.g., NaHCO₃, Et₃N), solvent (e.g., Dioxane/H₂O)~90-95Catalytic hydrogenolysis (e.g., H₂, Pd/C)Orthogonal to acid- and base-labile groups. Cleavage conditions are mild but may affect other reducible groups like alkenes.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), solvent (e.g., Dioxane/H₂O)~90-95Mild base (e.g., 20% piperidine (B6355638) in DMF)Base-labile, making it orthogonal to acid-labile (e.g., Boc, Trityl) and hydrogenolysis-labile (e.g., Cbz) groups.
Azide (N₃)NaN₃, reagent for diazotransferVariableReduction (e.g., H₂, Pd/C; PPh₃, H₂O)Can be introduced stereospecifically in some synthetic routes. Serves as a precursor to the amine.

Comparison of Hydroxyl Group Protecting Strategies

The selective protection of the C1 primary and C3 secondary hydroxyl groups is a significant challenge. The primary hydroxyl is generally more reactive towards sterically demanding protecting groups. Orthogonal protection of the two hydroxyls is often necessary for the synthesis of complex glycosphingolipids.

Protecting GroupProtection Reagent & ConditionsTypical Yield (%)Deprotection ConditionsSelectivity & Considerations
TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, imidazole (B134444), DMF>90Fluoride (B91410) source (e.g., TBAF, HF-Pyridine)High selectivity for the primary C1-OH due to steric hindrance. Orthogonal to many N-protecting groups.
Isopropylidene (Acetonide)2,2-Dimethoxypropane, acid catalyst (e.g., CSA, TsOH), acetone~80-90Mild aqueous acid (e.g., AcOH/H₂O)Protects the C1 and C3 hydroxyls simultaneously as a cyclic acetal. Useful for reactions on the rest of the molecule.
Trityl (Tr)Trityl chloride, pyridineHighMild acid (e.g., 80% AcOH)Highly selective for the primary C1-OH. The bulky nature can direct subsequent reactions.
Pivaloyl (Piv)Pivaloyl chloride, pyridine>90Strong base (e.g., NaOH, MeONa) or reducing agents (e.g., LiAlH₄)Ester protecting group selective for the primary C1-OH. Robust and stable to a wide range of conditions.

Experimental Protocols

Protocol 1: N-Boc Protection of D-erythro-sphingosine

Materials:

Procedure:

  • Dissolve D-erythro-sphingosine (1.0 eq) in a mixture of CH₂Cl₂ and MeOH.

  • Add triethylamine (1.5 eq) to the solution and stir at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in CH₂Cl₂ dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford N-Boc-D-erythro-sphingosine.

  • Deprotection: The Boc group can be removed by treating the protected sphingosine with a solution of trifluoroacetic acid (TFA) in CH₂Cl₂ (e.g., 25-50% TFA) at room temperature for 30-60 minutes, followed by evaporation of the solvent and excess acid.

Protocol 2: Selective O-TBDMS Protection of N-Acyl-D-erythro-sphingosine

Materials:

  • N-Acyl-D-erythro-sphingosine (e.g., N-acetyl-D-erythro-sphingosine)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaCl solution (brine)

Procedure:

  • Dissolve the N-acyl-D-erythro-sphingosine (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) and stir until dissolved.

  • Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel to yield the C1-O-TBDMS protected sphingosine derivative.

  • Deprotection: The TBDMS group can be cleaved by treatment with a 1 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF at room temperature for 2-4 hours.

Visualizing Protecting Group Strategies

The following diagrams illustrate the general workflows for protecting D-erythro-sphingosine and the concept of an orthogonal protection strategy.

ProtectionWorkflow Sphingosine D-erythro-sphingosine N_Protected N-Protected Sphingosine Sphingosine->N_Protected N-Protection (e.g., Boc, Cbz) NO_Protected N,O-Protected Sphingosine N_Protected->NO_Protected O-Protection (e.g., TBDMS, Piv) Final_Product Modified Sphingolipid NO_Protected->Final_Product Further Modification

Caption: A general workflow for the protection and modification of D-erythro-sphingosine.

OrthogonalStrategy Start N-Fmoc, C1-O-TBDMS, C3-O-Ac-Sphingosine Deprotect_N C1-O-TBDMS, C3-O-Ac-Sphingosine Start->Deprotect_N Piperidine/DMF (removes Fmoc) Deprotect_O1 N-Fmoc, C3-O-Ac-Sphingosine Start->Deprotect_O1 TBAF/THF (removes TBDMS) Deprotect_O3 N-Fmoc, C1-O-TBDMS -Sphingosine Start->Deprotect_O3 NaOMe/MeOH (removes Acetyl)

Caption: An example of an orthogonal protecting group strategy for D-erythro-sphingosine.

A Comparative Guide to Sphingosine Precursors: The Case for N-Boc-1-pivaloyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of sphingolipid research and the development of lipid-based therapeutics, the choice of a suitable sphingosine (B13886) precursor is a critical decision that profoundly influences the efficiency, yield, and purity of the final product. This guide provides an objective comparison of N-Boc-1-pivaloyl-D-erythro-sphingosine against other commonly employed sphingosine precursors, supported by a review of synthetic strategies and experimental data.

Introduction to Sphingosine Precursors

Sphingosine is the backbone of sphingolipids, a class of lipids with pivotal roles in cell membrane structure and signal transduction. Its derivatives, such as ceramide and sphingosine-1-phosphate (S1P), are key players in a multitude of cellular processes, including apoptosis, cell proliferation, and immune cell trafficking. The synthesis of complex sphingolipids and their analogues for research and therapeutic purposes necessitates the use of protected sphingosine precursors to ensure regioselectivity and avoid unwanted side reactions.

The ideal sphingosine precursor should offer a balance of stability under various reaction conditions and ease of deprotection when required. This compound is a doubly protected derivative, with a tert-butyloxycarbonyl (Boc) group on the amino function and a pivaloyl (Piv) group on the primary hydroxyl group. This guide will delve into the advantages and disadvantages of this precursor in comparison to other strategies.

Comparison of Protecting Group Strategies

The selection of protecting groups for the amino and hydroxyl moieties of sphingosine is a key consideration in the synthesis of sphingolipids. The stability of these groups dictates the reaction conditions that can be employed in subsequent synthetic steps.

Protecting Group StrategyAmine ProtectionPrimary Hydroxyl ProtectionKey AdvantagesKey Disadvantages
N-Boc-1-pivaloyl N-BocO-PivaloylOrthogonal deprotection possible; Pivaloyl group offers high stability against a wide range of reagents.Pivaloyl group deprotection requires harsh conditions (e.g., strong base or reducing agents).
N-Cbz N-Cbz- (typically unprotected)Cbz group is stable under acidic and basic conditions.Deprotection requires hydrogenolysis, which is not compatible with the presence of double or triple bonds.
Azido Azide (B81097) (serves as a precursor to the amine)- (often protected as a silyl (B83357) ether or ester)The azide group is stable to a wide range of reaction conditions.Reduction of the azide to an amine is required, adding an extra synthetic step.
N-Fmoc N-Fmoc- (typically unprotected or protected as a silyl ether)Fmoc group is easily cleaved under mild basic conditions.Not stable to basic reagents that may be required in other synthetic steps.

Data Presentation: A Note on Direct Quantitative Comparison

Table 1: Representative Yields for the Synthesis of C16-Ceramide from Various Precursors

Sphingosine PrecursorN-Acylation Yield (approx.)Deprotection Yield (approx.)Overall Yield (approx.)Reference
This compoundHigh (assumed >90%)Moderate to High (dependent on deprotection method)Not explicitly reported as a two-step process in a single source-
Free D-erythro-sphingosine60-75%Not Applicable60-75%[1]
Azido-sphingosine derivativeHigh (for acylation and reduction)High>90% (over two steps)[2]

Note: The yields for this compound are inferred based on the high efficiency of N-acylation and the challenges of pivaloyl deprotection. A direct literature source for the complete two-step synthesis of a simple ceramide from this precursor with reported yields was not identified.

The Advantages of an Orthogonal Protection Strategy

The use of N-Boc and O-pivaloyl protecting groups in this compound offers an orthogonal protection strategy. This means that one protecting group can be removed selectively without affecting the other, allowing for regioselective modifications at either the amino or the primary hydroxyl group.

For instance, the acid-labile N-Boc group can be removed under mild acidic conditions to allow for N-acylation, while the robust O-pivaloyl group remains intact. Conversely, while more challenging, the pivaloyl group can be removed under specific basic or reductive conditions, leaving the N-Boc group in place for subsequent modifications at the primary alcohol. This flexibility is particularly valuable in the synthesis of complex glycosphingolipids or other sphingolipid analogues.

Orthogonal_Deprotection Start This compound N_deprotected 1-Pivaloyl-D-erythro-sphingosine Start->N_deprotected Mild Acid (e.g., TFA) O_deprotected N-Boc-D-erythro-sphingosine Start->O_deprotected Strong Base / Reductant (e.g., NaOMe / LiAlH4) N_acylated N-Acyl-1-pivaloyl-D-erythro-sphingosine (Protected Ceramide) N_deprotected->N_acylated Fatty Acid Coupling (e.g., EDC, HOBt) O_modified Modified N-Boc-sphingosine O_deprotected->O_modified Modification at C1-OH

Caption: Orthogonal deprotection of this compound.

Key Signaling Pathways Involving Sphingosine Derivatives

To appreciate the importance of synthesizing sphingolipid analogues, it is crucial to understand their roles in cellular signaling. Two of the most studied sphingolipid signaling molecules are ceramide and sphingosine-1-phosphate (S1P).

Ceramide and Apoptosis

Ceramide is a key mediator of apoptosis (programmed cell death).[3][4][5] Various cellular stresses, such as exposure to chemotherapy or radiation, can lead to an increase in cellular ceramide levels.[6] Ceramide can then activate a cascade of downstream effectors, ultimately leading to cell death.

Ceramide_Apoptosis Stress Cellular Stress (e.g., Chemotherapy, Radiation) SMase Sphingomyelinase Activation Stress->SMase Ceramide_Synthase Ceramide Synthase Activation Stress->Ceramide_Synthase Ceramide Ceramide SMase->Ceramide Hydrolysis Ceramide_Synthase->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Downstream Activation of Downstream Effectors (e.g., PP2A, caspases) Ceramide->Downstream Apoptosis Apoptosis Downstream->Apoptosis

Caption: Simplified ceramide-mediated apoptosis pathway.

Sphingosine-1-Phosphate (S1P) Signaling

In contrast to ceramide, S1P is a potent signaling molecule that promotes cell survival, proliferation, and migration. S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), known as S1P receptors 1-5 (S1PR1-5). The signaling cascades initiated by S1P are diverse and cell-type specific.[7][8][9][10][11]

S1P_Signaling cluster_cell Cell Sphingosine Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK S1P_intra Intracellular S1P SphK->S1P_intra ATP S1P_R S1P Receptors (S1PR1-5) S1P_intra->S1P_R Export & Binding G_protein G proteins (Gα, Gβγ) S1P_R->G_protein Activation Downstream Downstream Effectors (e.g., Ras/ERK, PI3K/Akt, PLC) G_protein->Downstream Response Cellular Responses (Survival, Proliferation, Migration) Downstream->Response S1P_extra Extracellular S1P S1P_extra->S1P_R Ceramide_Synthesis_Workflow Start N-Boc-1-pivaloyl- D-erythro-sphingosine Step1 N-Boc Deprotection (TFA in DCM) Start->Step1 Intermediate1 1-Pivaloyl-D-erythro-sphingosine Step1->Intermediate1 Step2 N-Acylation (Fatty Acid, EDC, HOBt) Intermediate1->Step2 Intermediate2 N-Acyl-1-pivaloyl- D-erythro-sphingosine Step2->Intermediate2 Step3 Pivaloyl Deprotection (e.g., LiAlH4 in THF) Intermediate2->Step3 Product Ceramide Step3->Product

References

A Researcher's Guide to the Validation of Synthetic D-erythro-sphingosine Purity and Identity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and identity of synthetic D-erythro-sphingosine is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating this critical bioactive lipid, complete with experimental data, detailed protocols, and visual workflows to support rigorous quality assessment.

D-erythro-sphingosine, a fundamental backbone of sphingolipids, plays a pivotal role in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. The biological activity of sphingosine (B13886) is highly stereospecific, making the verification of the correct erythro isomer and the absence of impurities essential for accurate in vitro and in vivo studies. This guide outlines the key analytical methods for confirming the chemical purity, isomeric identity, and overall quality of synthetic D-erythro-sphingosine.

Comparative Analysis of Validation Techniques

The selection of an appropriate analytical method for the validation of synthetic D-erythro-sphingosine depends on the specific parameters being assessed, such as chemical purity, stereoisomeric ratio, and the presence of residual solvents or byproducts. Below is a comparison of the most commonly employed techniques.

Analytical TechniqueKey Parameters AssessedTypical PerformanceAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Chemical Purity, QuantificationPurity: >98%[1]Robust, reproducible, widely availableMay not resolve stereoisomers without a chiral stationary phase.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantiomeric and Diastereomeric PurityEnantiomeric Excess (ee): >99%Directly separates stereoisomersRequires specialized chiral columns and method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural Confirmation, Isomeric Ratio, Residual SolventsConfirms chemical structure and stereochemistry[2][3]Provides detailed structural information, non-destructiveLower sensitivity compared to mass spectrometry, requires higher sample concentration.
Mass Spectrometry (MS) / Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular Weight Verification, Impurity Identification, QuantificationHigh sensitivity (fmol range)[4]High sensitivity and specificity, suitable for complex mixturesMay not differentiate isomers without chromatographic separation.
Thin-Layer Chromatography (TLC) Qualitative Purity AssessmentPurity: ≥98%[1]Simple, rapid, and cost-effective screening toolPrimarily qualitative, lower resolution than HPLC.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these validation techniques. The following sections provide step-by-step protocols for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This protocol outlines a general reversed-phase HPLC method for assessing the chemical purity of D-erythro-sphingosine.

a. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthetic D-erythro-sphingosine sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol (B129727) or ethanol) to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: Hold at 100% B

    • 30.1-35 min: Return to 90% A, 10% B for equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

c. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of D-erythro-sphingosine as the percentage of the main peak area relative to the total peak area.

Chiral HPLC for Enantiomeric Purity

This protocol is designed to separate the D-erythro and L-erythro enantiomers of sphingosine.

a. Sample Preparation:

  • Prepare a 1 mg/mL solution of D-erythro-sphingosine in the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with 0.1% diethylamine (B46881) for basic compounds. The exact ratio may require optimization.[5]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

c. Data Analysis:

  • Identify the peaks corresponding to the D-erythro and L-erythro enantiomers based on a reference standard.

  • Calculate the enantiomeric excess (ee%) using the formula: ee% = [([D-isomer] - [L-isomer]) / ([D-isomer] + [L-isomer])] x 100.

¹H and ¹³C NMR Spectroscopy for Structural Identity

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra to confirm the structure of D-erythro-sphingosine.

a. Sample Preparation:

  • Dissolve 5-10 mg of the D-erythro-sphingosine sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.

  • Ensure the sample is fully dissolved.

b. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Spectral width: 0-12 ppm

  • ¹³C NMR:

    • Number of scans: 1024 or more (due to lower natural abundance)

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0-200 ppm

    • Proton decoupling should be applied.

c. Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Compare the chemical shifts and coupling constants of the acquired spectra with published data or a reference standard to confirm the D-erythro-sphingosine structure.[3] Pay close attention to the signals corresponding to the stereocenters to confirm the erythro configuration.

LC-MS/MS for Identity and Quantification

This protocol describes a sensitive method for the confirmation of molecular weight and quantification of D-erythro-sphingosine.

a. Sample Preparation:

  • Prepare a stock solution of D-erythro-sphingosine (e.g., 1 mg/mL in methanol).

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • For quantification in biological matrices, a protein precipitation or liquid-liquid extraction step is typically required.[6][7]

b. LC-MS/MS Conditions:

  • LC System: A UHPLC system is recommended for better resolution and shorter run times.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor for the precursor ion [M+H]⁺ and specific product ions of D-erythro-sphingosine. For example, a characteristic fragment ion at m/z 264.3 corresponding to the sphingoid backbone after the loss of water is often used.

c. Data Analysis:

  • Confirm the identity of D-erythro-sphingosine by matching the retention time and the precursor/product ion pair with a reference standard.

  • For quantification, generate a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration of the sample from the calibration curve.

Visualizing Workflows and Pathways

To further aid in the understanding of the validation process and the biological context of D-erythro-sphingosine, the following diagrams have been generated.

experimental_workflow cluster_0 Sample Preparation cluster_1 Purity & Identity Analysis cluster_2 Data Analysis & Validation sample Synthetic D-erythro-sphingosine dissolution Dissolution in appropriate solvent sample->dissolution filtration Filtration (0.22 µm) dissolution->filtration hplc HPLC (Purity) filtration->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) filtration->chiral_hplc nmr NMR (Structure) filtration->nmr lcms LC-MS/MS (Identity & Quantification) filtration->lcms data_analysis Data Processing & Interpretation hplc->data_analysis chiral_hplc->data_analysis nmr->data_analysis lcms->data_analysis comparison Comparison to Reference Standard / Specifications data_analysis->comparison validation_report Validation Report comparison->validation_report

Caption: Experimental workflow for the validation of synthetic D-erythro-sphingosine.

sphingosine_signaling cluster_0 Sphingolipid Metabolism cluster_1 Downstream Signaling sphingosine D-erythro-sphingosine s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p SphK1/2 ceramide Ceramide sphingosine->ceramide CerS pkc Protein Kinase C (PKC) Inhibition sphingosine->pkc s1p->sphingosine SPPases s1pr S1P Receptors (S1PR1-5) s1p->s1pr apoptosis Apoptosis ceramide->apoptosis proliferation Cell Proliferation & Survival s1pr->proliferation inflammation Inflammation s1pr->inflammation

Caption: Simplified signaling pathways involving D-erythro-sphingosine.

By employing a combination of these analytical techniques and following standardized protocols, researchers can confidently validate the purity and identity of their synthetic D-erythro-sphingosine, ensuring the integrity and reliability of their scientific investigations.

References

assessing the efficiency of different deprotection methods for N-Boc-1-pivaloyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various deprotection methods for N-Boc-1-pivaloyl-D-erythro-sphingosine, a key intermediate in the synthesis of complex sphingolipids and related therapeutic agents. The presence of the acid-labile pivaloyl ester necessitates a careful selection of deprotection conditions to ensure chemoselectivity and high yields. This document outlines and compares acidic, mild acidic, and neutral deprotection strategies, providing supporting data from studies on analogous substrates to guide methodology selection.

Comparison of N-Boc Deprotection Methods

The following table summarizes the efficiency of different deprotection methods applicable to substrates containing sensitive ester functionalities. The data is collated from studies on N-Boc protected amino acid esters, which serve as relevant models for the target molecule.

Deprotection MethodReagents and ConditionsSubstrate TypeReaction TimeYield (%)Purity/SelectivityReference
Mild Acidic
Trifluoroacetic Acid (TFA)25% TFA in Dichloromethane (DCM), Room TemperatureN-Boc-amino acids2 hours>95%Generally high, but risk of pivaloyl ester cleavage with prolonged reaction times or stronger conditions.Generic Protocol
Hydrochloric Acid (HCl)4M HCl in 1,4-Dioxane, 0°C to Room TemperatureN-Boc-amino acid cyanomethyl esters2-4 hoursHighHigh selectivity for N-Boc over the labile cyanomethyl ester reported.[1]
Lewis Acid Catalysis
Bismuth(III) chlorideBiCl₃ in Acetonitrile/Water (50:1), 55°CN-Boc-amino acid tert-butyl estersNot SpecifiedExcellentHigh chemoselectivity; tert-butyl esters remained intact.[2][2]
Mild/Neutral Conditions
Oxalyl Chloride/Methanol (B129727)(COCl)₂ in Methanol, Room TemperatureStructurally diverse N-Boc amines and esters1-4 hoursup to 90%High; tolerant to various functional groups including esters.[3][4][3][4]
Deep Eutectic Solvent (DES)Choline (B1196258) chloride:p-Toluenesulfonic acid, Room TemperatureN-Boc-amino acid methyl esters10-25 minutes63-98%Excellent; methyl esters were fully preserved.[3][3]

Experimental Protocols

Detailed methodologies for the most promising deprotection strategies are provided below.

Method 1: Mild Acidic Deprotection with Trifluoroacetic Acid (TFA)

This is a standard and often high-yielding method for N-Boc deprotection. However, careful monitoring is crucial to prevent the cleavage of the pivaloyl ester.

Reagents and Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a pre-prepared solution of 25% TFA in DCM (v/v) to the reaction mixture.

  • Stir the reaction at 0°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which may require further purification by column chromatography.

Method 2: Deprotection using Oxalyl Chloride in Methanol

This method offers a mild alternative to strong acids and has shown high tolerance for ester functionalities.[3][4]

Reagents and Materials:

  • This compound

  • Methanol, anhydrous

  • Oxalyl chloride

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0°C.

  • Slowly add oxalyl chloride (typically 2-3 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting hydrochloride salt can be used directly or neutralized with a mild base and extracted with an organic solvent for further purification if necessary.

Method 3: Deprotection with a Deep Eutectic Solvent (DES)

This environmentally friendly method utilizes a choline chloride and p-toluenesulfonic acid-based DES, which has demonstrated high efficiency and selectivity in preserving ester groups.[3]

Reagents and Materials:

  • This compound

  • Choline chloride

  • p-Toluenesulfonic acid monohydrate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Prepare the Deep Eutectic Solvent (DES) by mixing choline chloride and p-toluenesulfonic acid monohydrate (e.g., in a 1:1 molar ratio) and heating gently until a homogeneous liquid is formed. Cool to room temperature.

  • Add this compound to the DES and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times are typically very short (10-30 minutes).

  • Upon completion, add a saturated sodium bicarbonate solution to the reaction mixture to neutralize the acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Visualizing the Workflow and Deprotection Logic

To aid in the selection and execution of the deprotection strategy, the following diagrams illustrate the general experimental workflow and a decision-making process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve N-Boc-1-pivaloyl- D-erythro-sphingosine in Solvent start->dissolve cool Cool to 0°C (if required) dissolve->cool add_reagent Add Deprotection Reagent cool->add_reagent stir Stir and Monitor (TLC/LC-MS) add_reagent->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify Product (Chromatography) extract->purify end End purify->end

Caption: General experimental workflow for N-Boc deprotection.

Decision_Tree start Choose Deprotection Method acid_sensitivity Is the pivaloyl ester known to be highly sensitive? start->acid_sensitivity speed Is rapid deprotection a priority? acid_sensitivity->speed No mild_conditions Are mild, non-acidic conditions preferred? acid_sensitivity->mild_conditions Yes tfa Use Mild Acidic (TFA/HCl) with careful monitoring speed->tfa No des Use Deep Eutectic Solvent (DES) speed->des Yes mild_conditions->des Consider DES as well oxalyl Use Oxalyl Chloride/Methanol mild_conditions->oxalyl Yes

Caption: Decision tree for selecting an N-Boc deprotection method.

References

A Comparative Guide to the Synthesis of Sphingolipids: The Role of N-Boc-1-pivaloyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex sphingolipids is a critical challenge. The strategic use of protecting groups for the sphingosine (B13886) backbone is paramount for achieving high yields and stereoselectivity. This guide provides a comparative analysis of N-Boc-1-pivaloyl-D-erythro-sphingosine as a key starting material in sphingolipid synthesis, presenting its performance against alternative protective group strategies with supporting data and detailed experimental protocols.

Introduction to Sphingolipid Synthesis and the Importance of Protecting Groups

Sphingolipids are a class of lipids containing a backbone of sphingoid bases, the most common of which is sphingosine. They are integral components of cell membranes and play crucial roles in signal transduction and cell recognition. The chemical synthesis of complex sphingolipids, such as ceramides (B1148491) and glycosphingolipids, requires a multi-step approach where the various reactive functional groups of the sphingosine molecule—an amino group and two hydroxyl groups of differing reactivity—must be selectively addressed.

Protecting groups are essential tools in this endeavor, temporarily blocking a reactive site to allow a chemical modification to occur at another position. The choice of protecting groups is critical, as they must be stable under the reaction conditions for subsequent steps and be removable under mild conditions that do not compromise the integrity of the target molecule.

This compound is a commercially available, doubly protected sphingosine derivative. In this molecule, the C2 amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the C1 primary hydroxyl group is protected by a pivaloyl (Piv) group. This specific protection scheme leaves the C3 secondary hydroxyl group available for modification, such as acylation to form the ceramide backbone.

Comparison of Protecting Group Strategies for Sphingosine

The synthesis of ceramides and more complex sphingolipids can be approached using various protecting group strategies for the sphingosine core. The ideal strategy should offer high regioselectivity, good yields, and straightforward deprotection. Below is a comparison of common strategies with a focus on the utility of the N-Boc/Piv approach.

Protecting Group StrategyKey Features & AdvantagesDisadvantagesTypical Yields for C3 Acylation
N-Boc, 1-Piv - C3-OH is free for selective acylation.- Boc group is readily removed under acidic conditions.- Pivaloyl group is robust and can be removed under basic or reductive conditions.- Requires a two-step deprotection process.High (often >90%)
N-Acyl - Direct precursor to ceramides.- One-step protection of the amino group.- Lacks regioselectivity for hydroxyl group modifications.- Can lead to mixtures of products if C1 and C3 hydroxyls are not differentiated.Variable, depends on subsequent steps
Per-silylation (e.g., TBDMS) - Protects all hydroxyl groups.- Can be selectively deprotected to reveal the primary C1-OH.- Requires additional steps for selective protection and deprotection.- Steric hindrance can be an issue.Moderate to High
Acetonide (protecting C2/C3 diol) - Protects the C2 amino and C3 hydroxyl groups together.- Allows for selective modification of the C1-OH.- Not suitable for direct C3 acylation to form ceramides.- Requires specific diol geometry.Not directly applicable for C3 acylation

Synthetic Workflow: this compound in Ceramide Synthesis

The use of this compound offers a streamlined approach to the synthesis of specific ceramides. The workflow typically involves three key stages: acylation of the C3 hydroxyl group, deprotection of the Boc group, and finally, deprotection of the pivaloyl group.

G A N-Boc-1-pivaloyl- D-erythro-sphingosine B Acylation (Fatty Acid, Coupling Agent) A->B C Protected Ceramide (N-Boc, 1-Piv) B->C D Boc Deprotection (e.g., TFA/DCM) C->D E 1-Piv-Ceramide D->E F Pivaloyl Deprotection (e.g., NaOMe/MeOH) E->F G Ceramide F->G

Synthetic workflow for ceramide synthesis.

Experimental Protocols

General Procedure for Acylation of this compound

Objective: To acylate the C3 hydroxyl group of the protected sphingosine to form the ceramide backbone.

Materials:

  • This compound

  • Fatty acid (e.g., palmitic acid)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1 equivalent) and the desired fatty acid (1.2 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC or EDC (1.5 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the N-Boc-1-pivaloyl-protected ceramide.

General Procedure for Deprotection

a) Boc Group Removal:

Objective: To selectively remove the Boc protecting group from the C2 amino group.

Materials:

  • N-Boc-1-pivaloyl-protected ceramide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the protected ceramide in a solution of 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (B28343) to remove residual TFA.

  • The resulting amine salt can be neutralized with a mild base (e.g., NaHCO₃) during aqueous workup or used directly in the next step.

b) Pivaloyl Group Removal:

Objective: To remove the pivaloyl protecting group from the C1 hydroxyl group.

Materials:

Procedure:

  • Dissolve the 1-pivaloyl-ceramide in methanol.

  • Add a solution of 0.5 M NaOMe in methanol.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Amberlyst 15) or by adding a few drops of acetic acid.

  • Filter and concentrate the solution.

  • Purify the final ceramide product by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

The synthesis of complex sphingolipids is a branching pathway, starting from a common precursor. The use of differentially protected sphingosine derivatives allows for directed synthesis down a specific branch.

G cluster_0 Core Synthesis cluster_1 Glycosylation Pathways cluster_2 Phosphorylation Pathways A Protected Sphingosine B Ceramide Synthesis A->B C Complex Sphingolipid Precursors B->C D Glucosylceramide C->D E Galactosylceramide C->E F Sphingomyelin C->F G Ceramide-1-Phosphate C->G

Branching pathways in complex sphingolipid synthesis.

Conclusion

This compound stands out as a valuable and efficient starting material for the regioselective synthesis of ceramides and other complex sphingolipids. Its primary advantage lies in the orthogonal nature of the Boc and pivaloyl protecting groups, which allows for the selective deprotection and subsequent modification of the amino and primary hydroxyl functionalities after the core ceramide structure has been established. While other methods exist, the N-Boc/Piv strategy often provides a more controlled and higher-yielding route to specific sphingolipid targets, making it a preferred choice for researchers in the field. The detailed protocols provided herein serve as a practical guide for the implementation of this strategy in the laboratory.

A Comparative Guide to Sphingosine Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sphingosine (B13886) and its derivatives are critical bioactive lipids involved in a myriad of cellular processes, making them key targets in drug development and biomedical research. The efficient and cost-effective synthesis of these molecules is paramount. This guide provides an objective comparison of different sphingosine synthesis routes, weighing their respective costs and benefits with supporting experimental data and detailed methodologies.

At a Glance: Comparison of Sphingosine Synthesis Routes

Parameter Chemical Synthesis from L-Serine Enzymatic Synthesis Chemoenzymatic Synthesis
Starting Materials Cost Low to moderate (L-Serine is relatively inexpensive)[1][2][3][4][5]Potentially high (enzymes can be costly)[6][7][8][9]Moderate (combines chemical and enzymatic steps)
Overall Yield 60-71%[10]~70%[11]~57%[12]
Reaction Time Multi-step, can be lengthy (days)[10]Generally faster per stepVaries with the number of steps
Scalability Established for gram-scale, industrial scale-up can be challenging[13][14][15]Potentially high, dependent on enzyme stability and costGood, can be optimized for larger scales
Stereoselectivity High, can be controlled with specific reagentsHigh, enzyme-specificHigh, combines the advantages of both methods
Environmental Impact Higher (use of organic solvents and catalysts)Lower (often uses aqueous media, milder conditions)Moderate, can be designed to be "greener"[12][16][17]
Purification Requires chromatographic techniquesCan be simpler, e.g., solid-phase extraction[12][16][17]Often simplified compared to purely chemical methods[12][16][17]

In-Depth Analysis of Synthesis Routes

Chemical Synthesis from L-Serine

This classical and widely-used approach leverages the readily available and inexpensive chiral pool starting material, L-serine. A common strategy involves the Horner-Wadsworth-Emmons (HWE) reaction to form the characteristic trans double bond of sphingosine.

Benefits:

  • Cost-Effective Starting Material: L-serine is a commercially available and affordable amino acid, with prices ranging from approximately $46 to $381 per kilogram depending on the grade and supplier[1][2][3][4][5].

  • High Stereoselectivity: The stereochemistry of the final product can be precisely controlled through the choice of reagents and reaction conditions, leading to high enantiomeric and diastereomeric purity[13].

  • Established Methodology: The synthesis of sphingosine from L-serine is a well-documented process in the scientific literature, providing a solid foundation for researchers.

Drawbacks:

  • Multi-Step Process: These syntheses often involve numerous steps, including protection, activation, olefination, reduction, and deprotection, which can lead to longer overall reaction times and potential for yield loss at each stage[10].

  • Environmental Concerns: The use of organic solvents, and potentially toxic reagents and catalysts (e.g., Grubbs' catalyst for olefin metathesis, with prices ranging from $15 to over $200 for small quantities) raises environmental concerns and can complicate waste disposal[18][19][20][21][22].

  • Purification Challenges: Purification of intermediates and the final product often requires column chromatography, which can be time-consuming and solvent-intensive.

Enzymatic Synthesis

Enzymatic routes offer a "greener" alternative to traditional chemical synthesis, utilizing the high specificity of enzymes to catalyze reactions under mild conditions. For instance, sphingosine-1-phosphate can be synthesized from sphingosylphosphocholine using phospholipase D.

Benefits:

  • High Specificity and Stereoselectivity: Enzymes provide exquisite control over the reaction, leading to highly pure products with the desired stereochemistry.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near physiological pH and temperature, reducing energy consumption and the need for harsh reagents.

  • Environmental Friendliness: The use of water as a solvent and the biodegradable nature of enzymes contribute to a more sustainable process.

Drawbacks:

  • Enzyme Cost and Stability: The cost of purified enzymes, such as Phospholipase D (with prices around $284 for 25,000 units or $1,020 for 1,000 units of a different grade), can be a significant factor, especially for large-scale production[6][7][8][9]. Enzyme stability can also be a limitation.

  • Limited Substrate Scope: Enzymes are often highly specific for their substrates, which can limit the variety of sphingosine analogs that can be synthesized.

  • Process Optimization: Developing and optimizing enzymatic processes for industrial scale can be complex, requiring expertise in biocatalysis and fermentation technology.

Chemoenzymatic Synthesis

This hybrid approach combines the advantages of both chemical and enzymatic methods. Typically, a core structure is synthesized chemically, followed by enzymatic modifications to build more complex sphingolipids.

Benefits:

  • Versatility and Efficiency: This strategy allows for the creation of a diverse range of complex sphingolipids that may be difficult to access through purely chemical or enzymatic means. A reported chemoenzymatic synthesis of a glycosphingolipid achieved an overall yield of 57% in just four steps[12].

  • Simplified Purification: The use of enzymatic steps can simplify purification, with some methods utilizing "green" solvents and facile solid-phase extraction techniques[12][16][17].

  • Improved Sustainability: By incorporating enzymatic steps, the overall environmental impact of the synthesis can be reduced compared to fully chemical routes.

Drawbacks:

  • Complexity of Integration: Seamlessly integrating chemical and enzymatic steps requires careful planning and optimization of reaction conditions to ensure compatibility.

  • Cost of Reagents: The overall cost will be a combination of both chemical reagents and enzymes, which needs to be carefully evaluated for economic viability.

Experimental Protocols

Key Experiment 1: Chemical Synthesis of D-erythro-sphingosine from L-serine

This protocol is a condensed representation of a multi-step chemical synthesis.

1. Protection of L-serine:

2. Silyl (B83357) Protection:

  • The hydroxyl group is protected with tert-butyldimethylsilyl chloride and imidazole (B134444) in dichloromethane overnight, resulting in a quantitative yield[10].

3. Horner-Wadsworth-Emmons Reaction:

4. Stereoselective Reduction:

  • The enone is reduced with lithium tri-tert-butoxyaluminum hydride in ethanol (B145695) at -78°C for 2 hours, affording the desired alcohol with 95% yield[10].

5. Deprotection:

  • The silyl protecting group is removed using hydrochloric acid in methanol at 25°C for 17 hours (99% yield)[10].
  • The Boc protecting group is removed with acetyl chloride in methanol at 25°C for 15 hours, giving the final D-sphingosine product with a 60% yield for this step[10].

Key Experiment 2: Enzymatic Synthesis of Sphingosine-1-Phosphate

This protocol outlines a general procedure for the enzymatic synthesis of sphingosine-1-phosphate.

1. Reaction Setup:

  • Sphingosylphosphocholine is dissolved in a suitable buffer (e.g., Tris-HCl, pH 7.5).
  • Phospholipase D (from Streptomyces chromofuscus) is added to the solution. The reaction may also contain Ca2+ ions, which can improve the hydrolytic activity of the enzyme[23].

2. Incubation:

  • The reaction mixture is incubated at an optimal temperature (e.g., 40-60°C) for a specific duration (e.g., 10 hours) with gentle agitation[23]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Product Isolation and Purification:

  • The reaction is terminated, and the product, sphingosine-1-phosphate, is purified.
  • Purification can be achieved through selective precipitation and differential extraction[11].
  • A yield of approximately 70% can be obtained for milligram quantities of the product[11].

Visualizing Sphingolipid Pathways and Synthesis Workflows

Sphingolipid Metabolism Signaling Pathway

Sphingolipid_Metabolism Serine L-Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine Reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide Desaturase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex Complex Sphingolipids Ceramide->Complex Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPases Degradation Degradation S1P->Degradation S1P Lyase Complex->Ceramide Salvage Pathway

Caption: De novo synthesis and salvage pathways of sphingolipid metabolism.

General Workflow for Chemical Synthesis of Sphingosine

Chemical_Synthesis_Workflow Start Starting Material (e.g., L-Serine) Protection Protection of Functional Groups Start->Protection Chain_Elongation Carbon Chain Elongation (e.g., HWE Reaction) Protection->Chain_Elongation Stereo_Control Stereoselective Reduction Chain_Elongation->Stereo_Control Deprotection Deprotection Stereo_Control->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Final_Product Sphingosine Purification->Final_Product

Caption: A generalized workflow for the chemical synthesis of sphingosine.

References

The Strategic Impact of Protecting Groups on Final Product Yield and Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of multi-step organic synthesis, particularly within drug development and scientific research, the judicious selection of protecting groups is a critical determinant of overall success. These temporary modifications to reactive functional groups prevent unwanted side reactions, thereby guiding the synthetic pathway toward the desired product. However, the introduction and subsequent removal of these groups are additional steps that can significantly influence the final product's yield and purity. This guide provides an objective comparison of common protecting groups for amines and alcohols, supported by experimental data and detailed protocols, to aid researchers in making informed strategic decisions.

Orthogonal Protection: A Cornerstone of Modern Synthesis

In the synthesis of complex molecules with multiple functional groups, the ability to deprotect one group without affecting others is paramount. This strategy, known as orthogonal protection, utilizes protecting groups that can be removed under distinct and non-interfering conditions.[1] For instance, an acid-labile group can be removed in the presence of a base-labile group, allowing for sequential and selective reactions. This approach is fundamental to methodologies like Solid-Phase Peptide Synthesis (SPPS).[2]

Amine Protecting Groups: A Comparative Analysis of Boc, Cbz, and Fmoc

The protection of amines is crucial in a vast array of synthetic applications, most notably in peptide synthesis. The three most widely used amine protecting groups are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). Their performance is dictated by their stability and the conditions required for their removal.

Protecting GroupAbbreviationProtection Reagents (Typical Yield)Deprotection Conditions (Typical Yield)Key Stability Characteristics
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (B1257347) (Boc₂O), NaOH or NaHCO₃Strong acids (e.g., TFA in DCM, HCl in dioxane)Stable to catalytic hydrogenation and basic conditions.[3]
Carboxybenzyl Cbz (or Z)Benzyl (B1604629) chloroformate (Cbz-Cl), NaHCO₃Catalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.[3]
9-Fluorenylmethyloxycarbonyl FmocFmoc-Cl or Fmoc-OSu, NaHCO₃Base (e.g., 20% piperidine (B6355638) in DMF)Stable to acidic conditions and catalytic hydrogenolysis.[2]
Experimental Protocols for Amine Protecting Groups

Protocol 1: Protection of an Amine with Boc Anhydride

  • Materials: Amine (1.0 mmol), Di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol), Sodium hydroxide (B78521) (1.1 mmol), Dioxane, and Water.

  • Procedure: A solution of the amine in aqueous dioxane is treated with Boc₂O and sodium hydroxide. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to yield the Boc-protected amine.[4]

Protocol 2: Deprotection of a Boc-Protected Amine

  • Materials: Boc-protected amine (1.0 mmol), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure: The Boc-protected amine is dissolved in dichloromethane. An excess of trifluoroacetic acid (typically 20-50% v/v in DCM) is added. The reaction is stirred at room temperature, with deprotection usually complete within 30 minutes to 2 hours. The solvent and excess TFA are removed under reduced pressure to yield the amine as its trifluoroacetate (B77799) salt.[3]

Protocol 3: Protection of an Amine with Benzyl Chloroformate

  • Materials: Amine (1.0 mmol), Benzyl chloroformate (Cbz-Cl, 1.05 mmol), Saturated aqueous sodium bicarbonate solution, Ethyl acetate, Water.

  • Procedure: To a stirred solution of the amine in water, benzyl chloroformate is added at room temperature. The reaction is monitored by TLC. Upon completion, water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried and concentrated.[3]

Protocol 4: Deprotection of a Cbz-Protected Amine

  • Materials: Cbz-protected amine (1.0 mmol), Ethanol, 10% Palladium on charcoal (Pd/C).

  • Procedure: The Cbz-protected amine is dissolved in ethanol, and 10% Pd/C (10 mol%) is added. The suspension is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered through Celite®, and the filtrate is concentrated to give the deprotected amine.[5]

Below is a diagram illustrating the decision-making process for choosing between Boc and Cbz protecting groups based on the stability of other functional groups in the molecule.

G Decision Workflow: Boc vs. Cbz Protection start Start: Need to protect an amine check_h2 Are there functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, some benzyl ethers)? start->check_h2 use_boc Use Boc protection check_h2->use_boc Yes check_acid Are there acid-sensitive groups (e.g., other Boc groups, some silyl (B83357) ethers, acetals)? check_h2->check_acid No use_cbz Use Cbz protection check_acid->use_cbz No consider_orthogonal Consider another orthogonal protecting group check_acid->consider_orthogonal Yes

Caption: Decision workflow for choosing between Boc and Cbz protecting groups.

Alcohol Protecting Groups: A Comparative Analysis of Silyl Ethers, Benzyl Ethers, and MOM Ethers

The protection of alcohols is frequently required to prevent their acidic proton from interfering with basic reagents or to block their nucleophilicity. Silyl ethers (e.g., TBDMS), benzyl (Bn) ethers, and methoxymethyl (MOM) ethers are among the most common choices.

Protecting GroupAbbreviationProtection Reagents (Typical Yield)Deprotection ConditionsKey Stability Characteristics
tert-Butyldimethylsilyl Ether TBDMS or TBSTBDMS-Cl, imidazole (B134444), DMF (>95% for 1° alcohols)[6]Fluoride (B91410) ion (e.g., TBAF in THF); Mild acid (e.g., AcOH)Stable to base, Grignards, and many oxidants/reductants.[7]
Benzyl Ether BnBnBr, NaH, DMF or THF (85-95%)Catalytic hydrogenolysis (H₂, Pd/C); Strong acids (e.g., BBr₃)Stable to strong acids/bases, oxidants, and reductants.[7]
Methoxymethyl Ether MOMMOM-Cl, DIPEA, CH₂Cl₂ (85-95% for 1° alcohols)[6]Acidic conditions (e.g., HCl in MeOH)Stable to strong bases, organometallics, and hydrides.
Experimental Protocols for Alcohol Protecting Groups

Protocol 5: Protection of a Primary Alcohol as a TBDMS Ether

  • Materials: Primary alcohol (1.0 mmol), tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 mmol), Imidazole (2.5 mmol), Anhydrous DMF.

  • Procedure: To a solution of the alcohol in anhydrous DMF, imidazole is added, followed by TBDMSCl. The mixture is stirred at room temperature for 1-4 hours. The reaction is then poured into water and extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography.[7]

Protocol 6: Deprotection of a TBDMS Ether

  • Materials: TBDMS ether (1.0 mmol), Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 mmol), Anhydrous THF.

  • Procedure: The TBDMS ether is dissolved in anhydrous THF. A 1.0 M solution of TBAF in THF is added, and the reaction is stirred at room temperature for 1-4 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted. The organic layer is dried and concentrated to yield the deprotected alcohol.[5]

Protocol 7: Protection of an Alcohol as a Benzyl Ether

  • Materials: Alcohol (1.0 mmol), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol), Benzyl bromide (BnBr, 1.1 mmol), Anhydrous DMF.

  • Procedure: To a solution of the alcohol in anhydrous DMF at 0 °C, NaH is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of BnBr. The reaction is allowed to warm to room temperature and stirred for 12-16 hours before being quenched with water.[5]

Protocol 8: Deprotection of a Benzyl Ether

  • Materials: Benzyl ether (1.0 mmol), Ethanol, 10% Palladium on charcoal (Pd/C).

  • Procedure: The benzyl ether is dissolved in ethanol, and 10% Pd/C (10 mol%) is added. The suspension is stirred under a hydrogen atmosphere at room temperature for 4-12 hours. The catalyst is removed by filtration through Celite®, and the filtrate is concentrated to give the deprotected alcohol.[5]

The following diagram illustrates a typical workflow for a synthesis involving the protection and deprotection of an alcohol.

G Experimental Workflow: Alcohol Protection and Deprotection start Starting Material with Alcohol protect Protection Step (e.g., TBDMSCl, Imidazole) start->protect reaction Reaction at another functional group protect->reaction deprotect Deprotection Step (e.g., TBAF) reaction->deprotect product Final Product with Free Alcohol deprotect->product

Caption: A generalized experimental workflow for alcohol protection/deprotection.

Case Study: Orthogonal Protection in the Synthesis of Conotoxins

A practical example of the power of orthogonal protection is in the synthesis of conotoxins, which are peptides containing multiple disulfide bonds. In one reported synthesis of reg3b, a conotoxin with three disulfide bonds, an orthogonal protection strategy was employed for the cysteine residues.[6] The use of S-Mob and S-Acm protecting groups, in addition to a pair of unprotected thiols, allowed for the sequential and controlled formation of the three disulfide bonds. This strategy resulted in a final product with 96% purity and an overall yield of 30%.[6] This case highlights how a well-designed protecting group strategy is essential for achieving high purity in the synthesis of complex biomolecules.

References

Safety Operating Guide

Navigating the Disposal of N-Boc-1-pivaloyl-D-erythro-sphingosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount for laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of N-Boc-1-pivaloyl-D-erythro-sphingosine, a key reagent in various biochemical applications.

Summary of Hazards and Handling

Proper personal protective equipment (PPE) and adherence to safety protocols are mandatory when handling this compound. The following table summarizes the known hazards of a closely related compound, which should be considered as potential risks for the target chemical.

Hazard CategoryGHS ClassificationPrecautionary Statements
Health Hazards Skin Sensitisation, Category 1H317: May cause an allergic skin reaction.
Germ Cell Mutagenicity, Category 2H341: Suspected of causing genetic defects.
Carcinogenicity, Category 2H351: Suspected of causing cancer.
Environmental Hazards Acute Aquatic Hazard, Category 3H402: Harmful to aquatic life.
Chronic Aquatic Hazard, Category 4H413: May cause long lasting harmful effects to aquatic life.
Handling Personal Protective EquipmentWear protective gloves, protective clothing, eye protection, and face protection.
Engineering ControlsWork under a fume hood. Avoid breathing dust.
Spill ResponseEvacuate the area. Collect spills with absorbent material and dispose of properly. Do not let the product enter drains.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following workflow outlines the necessary steps for its proper disposal.

cluster_prep Preparation Phase cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat B Label waste container clearly: 'Hazardous Waste: This compound' A->B Secure Labeling C Collect all waste material (unused product, contaminated labware) B->C Begin Collection D Place waste in the labeled, sealed container C->D Containment E Store the waste container in a designated hazardous waste storage area D->E Safe Storage F Arrange for pickup by an approved chemical waste disposal service E->F Professional Disposal G Complete all necessary waste disposal documentation F->G Record Keeping

Figure 1. Workflow for the proper disposal of this compound.

Experimental Protocols

General Guidance for Laboratory Waste:

  • Solid Waste: Any solid materials, such as contaminated gloves, weighing paper, or absorbent pads, should be collected in a designated, sealed container for hazardous solid waste.

  • Liquid Waste: If the compound is in a solution, it should be collected in a labeled, leak-proof container for hazardous liquid waste. Avoid mixing with other incompatible waste streams.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines for decontaminated labware.

The information provided here serves as a foundational guide. Always prioritize your institution's specific safety protocols and consult with your EHS department to ensure full compliance and safety.

Personal protective equipment for handling N-Boc-1-pivaloyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Boc-1-pivaloyl-D-erythro-sphingosine. The following procedures and recommendations are based on established best practices for handling similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Personal Protective Equipment (PPE) Recommendations

Proper selection and use of Personal Protective Equipment (PPE) are paramount to ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solids Handling Safety glasses with side shields or gogglesNitrile or latex glovesLaboratory coatRecommended if not handled in a fume hood
Solution Preparation and Transfers Safety glasses with side shields or gogglesNitrile or latex glovesLaboratory coatNot generally required if handled in a fume hood
Large-Scale Operations (>1g) Chemical safety goggles and/or face shieldNitrile or latex glovesLaboratory coatRecommended, especially if there is a risk of aerosolization
Cleaning and Decontamination Chemical safety gogglesNitrile or latex glovesLaboratory coatNot generally required

Experimental Protocols: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If the procedure requires respiratory protection, put on your respirator now. Ensure it fits correctly and you have performed a seal check.

  • Eye Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Put on your gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves first. Peel one glove off by grasping the cuff and pulling it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, inside out, over the first glove.

  • Gown/Lab Coat: Unbutton your lab coat. Peel it off your shoulders, turning the sleeves inside out as you remove it. Fold the contaminated side inward and dispose of it in the appropriate waste container.

  • Hand Hygiene: Wash your hands.

  • Eye Protection: Remove eye protection by handling the earpieces or strap.

  • Respiratory Protection (if required): Remove your respirator.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan for Contaminated PPE

All disposable PPE used when handling this compound should be considered chemically contaminated waste.

PPE Item Disposal Procedure
Gloves Dispose of in a designated chemical waste container immediately after removal.
Disposable Lab Coat Place in a designated chemical waste bag.
Reusable Lab Coat If contaminated, place in a designated, labeled laundry bag for professional cleaning. Do not take it home.
Safety Glasses/Goggles Clean and decontaminate before reuse.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_start Start cluster_procedure Procedure Type cluster_ppe Required PPE cluster_disposal Disposal start Assess Handling Procedure weighing Weighing Solid start->weighing Solid Handling dissolving Dissolving in Solvent start->dissolving Solution Work large_scale Large Scale (>1g) start->large_scale Large Quantity ppe_basic Safety Glasses Nitrile Gloves Lab Coat weighing->ppe_basic dissolving->ppe_basic ppe_enhanced Goggles/Face Shield Nitrile Gloves Lab Coat Respiratory Protection large_scale->ppe_enhanced disposal Dispose of Contaminated PPE in Chemical Waste ppe_basic->disposal ppe_enhanced->disposal

Caption: PPE selection workflow for handling this compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.